LMPTP inhibitor 1 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H37ClN4O |
|---|---|
Peso molecular |
481.1 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C28H36N4O.ClH/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31;/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30);1H |
Clave InChI |
WYRLEOWACOXSQP-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LMPTP Inhibitor 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of LMPTP inhibitor 1 hydrochloride, a selective inhibitor of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). This document outlines the core biochemical pathways affected by LMPTP and its inhibition, presents quantitative data for various inhibitors, and provides detailed experimental protocols for studying these effects.
Introduction to Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP)
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic enzyme that plays a critical role in regulating cellular signaling pathways through the dephosphorylation of tyrosine residues on its target proteins. It is a significant negative regulator of the insulin (B600854) signaling pathway and is also involved in the control of adipogenesis. Due to its role in downregulating key metabolic processes, LMPTP has emerged as a promising therapeutic target for type 2 diabetes and obesity-related metabolic disorders.
This compound (N,N-Diethyl-4-(4-{[3-(1-piperidinyl)propyl]amino}-2-quinolinyl)benzamide dihydrochloride) is a selective, uncompetitive inhibitor of LMPTP, making it a valuable tool for dissecting the physiological functions of this phosphatase and for the development of novel therapeutics.
Core Mechanisms of Action
This compound exerts its effects by preventing the dephosphorylation of key signaling proteins, thereby amplifying their downstream signals. The two primary pathways influenced by this inhibitor are the insulin signaling cascade and the adipogenesis regulatory pathway.
Potentiation of Insulin Signaling
LMPTP negatively regulates the insulin signaling pathway by directly dephosphorylating the insulin receptor (IR), a receptor tyrosine kinase. Upon insulin binding, the IR autophosphorylates on multiple tyrosine residues, initiating a cascade of downstream signaling events, most notably through the PI3K-Akt pathway, which ultimately leads to glucose uptake and utilization.
LMPTP counteracts this process by removing phosphate (B84403) groups from the activated insulin receptor, thus attenuating the signal. The tyrosine-1150 domain of the insulin receptor is a key regulatory region that is highly susceptible to dephosphorylation by protein tyrosine phosphatases[1].
By inhibiting LMPTP, this compound prevents the dephosphorylation of the insulin receptor. This leads to a sustained phosphorylation state of the receptor, amplifying the downstream signaling cascade and enhancing insulin sensitivity. This mechanism is the basis for its potential as a therapeutic agent for insulin resistance and type 2 diabetes.
Inhibition of Adipogenesis
LMPTP also plays a crucial role in adipogenesis, the process of fat cell differentiation. It achieves this by regulating the phosphorylation state of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).
In preadipocytes, LMPTP dephosphorylates PDGFRα. The inhibition of LMPTP leads to an increase in the basal phosphorylation of PDGFRα on the activation motif residue Y849[2][3]. This sustained activation of PDGFRα triggers downstream signaling through the mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK)[2][3].
Activated p38 and JNK then phosphorylate the pro-adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), on the inhibitory residue S82[3]. This inhibitory phosphorylation suppresses the activity of PPARγ, a master regulator of adipogenesis. As a result, the expression of pro-adipogenic genes is blocked, and adipocyte differentiation is reduced[2].
Quantitative Data on LMPTP Inhibitors
The following table summarizes the inhibitory potency and selectivity of LMPTP inhibitor 1 and other notable LMPTP inhibitors. Uncompetitive inhibitors bind to the enzyme-substrate complex, while allosteric inhibitors bind to a site other than the active site, inducing a conformational change that alters the enzyme's activity.
| Inhibitor | Target | IC50 / Ki | Mechanism of Inhibition | Selectivity Notes |
| LMPTP inhibitor 1 | LMPTP-A | IC50 = 0.8 µM | Uncompetitive | Selective for LMPTP. |
| Compound F9 | LMPTP | Ki = 21.5 ± 7.3 µM | Uncompetitive | Poor inhibitory activity against PTP1B and TCPTP at 25 µM, indicating a degree of selectivity for LMPTP.[4] |
| ML400 | LMPTP-A | EC50 ~ 1 µM | Allosteric | Selective against other phosphatases including PTP1B, LYP-1, and VHR (IC50 > 80 µM for LYP-1 and VHR).[5] |
| Purine-based analogue | LMPTP | Not specified | Uncompetitive | Highly selective for LMPTP over other protein tyrosine phosphatases.[6] |
| SulfoPhenyl Acetic Amide (SPAA) derivative | LMPTP | Ki ~ 1.00 µM | Induced-fit | Greater than 50-fold preference for LMPTP over a large panel of PTPs. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro LMPTP Enzymatic Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of a compound against LMPTP using p-Nitrophenyl Phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human LMPTP-A
-
This compound
-
Assay Buffer: 50 mM Bis-Tris, 1 mM DTT, pH 6.5
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Add 80 µL of Assay Buffer containing a predetermined concentration of recombinant LMPTP-A to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of pNPP solution (final concentration of 7 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.
Cellular Assay: Insulin Receptor Phosphorylation in HepG2 Cells
This protocol details the use of Western blotting to assess the effect of this compound on insulin-stimulated insulin receptor phosphorylation in a human hepatocyte cell line (HepG2).
Materials:
-
HepG2 cells
-
Standard cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
This compound
-
Human recombinant insulin
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-phospho-Insulin Receptor (e.g., anti-p-IR Tyr1150/1151), Rabbit anti-total-Insulin Receptor, and a loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Culture HepG2 cells in standard growth medium until they reach 70-80% confluency. b. Serum-starve the cells overnight in a serum-free medium. c. Pre-incubate the cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours). d. Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes).
-
Protein Extraction: a. Immediately after stimulation, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (whole-cell lysate).
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of the lysates using a BCA assay. b. Normalize the protein concentrations for all samples. c. Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-IR, total-IR, and β-actin (loading control) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again three times with TBST. h. Detect the protein bands using an ECL detection kit and an imaging system. i. Quantify the band intensities and normalize the phospho-IR signal to the total-IR signal to determine the relative increase in insulin receptor phosphorylation.
Conclusion
This compound is a selective, uncompetitive inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase. Its mechanism of action is centered on the prevention of dephosphorylation of key signaling molecules. By inhibiting LMPTP, it enhances insulin receptor phosphorylation, thereby potentiating the insulin signaling pathway, which is a key strategy for overcoming insulin resistance. Additionally, it suppresses adipogenesis by promoting the inhibitory phosphorylation of PPARγ via the PDGFRα-p38/JNK signaling axis. These dual mechanisms of action make this compound a valuable pharmacological tool for research and a promising lead compound for the development of therapeutics for metabolic diseases. The experimental protocols provided herein offer a robust framework for the further investigation of this and other LMPTP inhibitors.
References
- 1. Dephosphorylation of autophosphorylated insulin and epidermal-growth-factor receptors by two major subtypes of protein-tyrosine-phosphatase from human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insulin receptor protein-tyrosine phosphatases. Leukocyte common antigen-related phosphatase rapidly deactivates the insulin receptor kinase by preferential dephosphorylation of the receptor regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
The Role of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) in Insulin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a critical negative regulator of insulin (B600854) signaling. Extensive research, including in vitro biochemical assays, cell-based studies, and in vivo analysis of knockout mouse models, has established that LMPTP directly dephosphorylates the insulin receptor (IR), thereby attenuating downstream signaling cascades. This action positions LMPTP as a key promoter of insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome. Consequently, LMPTP has garnered significant attention as a promising therapeutic target for these conditions. This technical guide provides an in-depth overview of the core role of LMPTP in insulin signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
The Central Role of LMPTP in Attenuating Insulin Signaling
Insulin signaling is initiated by the binding of insulin to its receptor, a receptor tyrosine kinase. This binding event triggers the autophosphorylation of the IR on specific tyrosine residues within its activation loop, a crucial step for the receptor's kinase activity and the subsequent phosphorylation of downstream substrates like Insulin Receptor Substrate (IRS) proteins.[1] This phosphorylation cascade ultimately leads to diverse physiological responses, including glucose uptake and metabolism.
Protein tyrosine phosphatases (PTPs) act as crucial counter-regulators in this pathway by dephosphorylating the IR and its substrates, thus terminating the insulin signal.[2] LMPTP has been identified as a key PTP that directly targets the activated insulin receptor.[3][4] Studies have shown that LMPTP can dephosphorylate phosphotyrosine residues on the IR, effectively inactivating it and dampening the downstream signaling cascade.[5] Overexpression or increased activity of LMPTP is associated with a state of insulin resistance, where cells become less responsive to insulin. Conversely, inhibition or deletion of LMPTP has been shown to enhance insulin sensitivity.[3][6]
dot
Caption: LMPTP negatively regulates insulin signaling by dephosphorylating the activated insulin receptor.
Quantitative Data from In Vitro and In Vivo Studies
The inhibitory effect of LMPTP on insulin signaling has been quantified through various experimental approaches. Studies involving LMPTP knockout mice and the use of selective small-molecule inhibitors have provided crucial data on its physiological role.
Effects of LMPTP Deletion in Mice
Genetic deletion of LMPTP in mice has been shown to protect against high-fat diet-induced insulin resistance and improve glucose tolerance.
| Parameter | Wild-Type (WT) Mice on High-Fat Diet | LMPTP Knockout (KO) Mice on High-Fat Diet | Reference |
| Fasting Blood Glucose (mg/dL) | Significantly higher | Significantly lower | [6] |
| Fasting Plasma Insulin (ng/mL) | Significantly higher | Significantly lower | [6] |
| Glucose Tolerance (AUC in GTT) | Impaired | Improved | [6] |
| Insulin Receptor Phosphorylation (Liver) | Lower | Higher | [3] |
Potency and Selectivity of LMPTP Inhibitors
Small-molecule inhibitors of LMPTP have been developed and characterized, demonstrating the therapeutic potential of targeting this phosphatase.
| Inhibitor | IC50 for LMPTP | Selectivity over other PTPs | Mechanism of Inhibition | Reference |
| Compound 23 (Cmpd23) | ~1 µM | Highly selective | Uncompetitive | [6] |
| Compound F9 | Ki = 21.5 ± 7.3 μM | Not specified | Uncompetitive | [7][8] |
| ML400 | EC50 ~1µM | Selective | Allosteric | [9] |
Detailed Experimental Protocols
Reproducibility and advancement in research rely on detailed and accurate methodologies. Below are protocols for key experiments cited in the study of LMPTP's role in insulin signaling.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is used to assess how quickly an organism can clear glucose from the bloodstream.[4][10]
Materials:
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Mice (e.g., wild-type and LMPTP knockout) fasted for 6 hours
Procedure:
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
Administer D-glucose solution via intraperitoneal injection at a dose of 1 g/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each group.
dot
Caption: A standardized workflow for conducting an Intraperitoneal Glucose Tolerance Test.
Western Blot Analysis of Insulin Receptor Phosphorylation
This technique is used to detect and quantify the phosphorylation state of the insulin receptor in response to insulin stimulation.[1][11][12]
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (anti-phospho-IR, anti-total-IR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare protein lysates from cells or tissues treated with or without insulin.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phosphorylated IR overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total IR for normalization.
-
Quantify band intensities using densitometry software.
dot
Caption: A step-by-step workflow for assessing insulin receptor phosphorylation via Western Blot.
LMPTP Enzymatic Activity Assay
This assay measures the catalytic activity of LMPTP and is used to screen for and characterize inhibitors.[7][13]
Materials:
-
Recombinant human LMPTP enzyme
-
Assay buffer (e.g., 50 mM Bis-Tris, 1 mM DTT, pH 6.5)
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Test compounds (potential inhibitors)
-
96-well plate and plate reader
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Add recombinant LMPTP enzyme and incubate for a specified time (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the substrate pNPP.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding a strong base (e.g., 3 M NaOH).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The evidence strongly supports the role of LMPTP as a key negative regulator of insulin signaling. Its direct action on the insulin receptor makes it a compelling target for therapeutic intervention in insulin-resistant states such as type 2 diabetes. The development of potent and selective LMPTP inhibitors has shown promise in preclinical models, warranting further investigation. Future research should focus on the long-term efficacy and safety of LMPTP inhibition, as well as exploring its potential role in other metabolic tissues and signaling pathways. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of LMPTP and its therapeutic potential.
References
- 1. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for the dephosphorylation of the activation segment of the insulin receptor by protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Dephosphorylation of autophosphorylated insulin and epidermal-growth-factor receptors by two major subtypes of protein-tyrosine-phosphatase from human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of LMPTP Inhibitor 1 Hydrochloride: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Therapeutic Target for Metabolic and Oncologic Disorders
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) has emerged as a significant therapeutic target in recent years, with compelling evidence linking its activity to the progression of metabolic diseases, such as type 2 diabetes, and various cancers. The development of potent and selective inhibitors of LMPTP is a key focus for researchers in academia and the pharmaceutical industry. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of LMPTP inhibitors, with a particular focus on the quinolinylbenzamide derivative, LMPTP inhibitor 1 hydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel LMPTP-targeting therapeutics.
Core Concepts: Understanding LMPTP and Its Inhibition
LMPTP, also known as Acid Phosphatase 1 (ACP1), is a cytosolic protein tyrosine phosphatase that plays a crucial role in cellular signaling. It exists in two isoforms, LMPTP-A and LMPTP-B, which arise from alternative splicing. LMPTP has been shown to negatively regulate the insulin (B600854) signaling pathway by dephosphorylating the insulin receptor (IR), thereby contributing to insulin resistance. Furthermore, its involvement in oncogenic pathways, through the dephosphorylation of key signaling proteins, has positioned it as a target for cancer therapy.
The development of small molecule inhibitors against LMPTP aims to restore normal cellular signaling in disease states. This guide will delve into the chemical scaffolds that have shown promise in inhibiting LMPTP, with a detailed examination of their structure-activity relationships.
Structure-Activity Relationship (SAR) of LMPTP Inhibitors
The quest for potent and selective LMPTP inhibitors has led to the exploration of various chemical scaffolds. While a comprehensive SAR table for this compound and its direct analogs is not publicly available in a consolidated format, analysis of existing literature on different series of LMPTP inhibitors provides valuable insights into the key structural features required for potent inhibition.
Quinolinylbenzamide Series: The Class of this compound
This compound belongs to a series of quinolinylbenzamide derivatives. The available data for this class of compounds is summarized below.
| Compound Name | Chemical Structure | LMPTP-A IC50 (µM) | Key Structural Features |
| LMPTP inhibitor 1 | N,N-Diethyl-4-(4-{[3-(1-piperidinyl)propyl]amino}-2-quinolinyl)benzamide | 0.8[1][2][3] | Quinoline (B57606) core, piperidinylpropylamino linker, diethylbenzamide tail. |
General SAR Observations for LMPTP Inhibitors:
While specific SAR data for close analogs of LMPTP inhibitor 1 is limited in the public domain, broader studies on other classes of LMPTP inhibitors, such as purine-based and sulfophenyl acetic amide (SPAA) inhibitors, have revealed important structural insights:
-
Active Site Binders: Many potent LMPTP inhibitors are designed to interact with the active site of the enzyme.
-
Importance of Aromatic Moieties: Aromatic rings, such as the quinoline and benzamide (B126) groups in LMPTP inhibitor 1, are often crucial for establishing key interactions within the binding pocket.
-
Role of Linkers: The nature and length of the linker connecting different pharmacophoric elements can significantly impact potency and selectivity.
-
Solubility and Bioavailability: Modifications to the core structure are often necessary to improve physicochemical properties, such as solubility and oral bioavailability.
Further research into the synthesis and biological evaluation of close analogs of this compound is necessary to build a comprehensive SAR table for this promising chemical series.
Signaling Pathways Involving LMPTP
LMPTP exerts its influence on cellular function by dephosphorylating key proteins in various signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of LMPTP inhibitors and for identifying potential on-target and off-target effects.
LMPTP in Insulin Signaling
LMPTP is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor, it dampens the downstream signaling cascade that leads to glucose uptake and utilization. Inhibition of LMPTP is therefore a promising strategy to enhance insulin sensitivity.
Caption: LMPTP negatively regulates the insulin signaling pathway.
LMPTP in Cancer Signaling
LMPTP has been implicated in various cancer-related signaling pathways, where it can act as either a tumor promoter or suppressor depending on the cellular context. Its role in dephosphorylating receptor tyrosine kinases and other signaling molecules makes it a complex but attractive target for oncology.
Caption: LMPTP modulates cancer signaling pathways.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of robust SAR studies. This section provides detailed methodologies for key in vitro assays used to characterize LMPTP inhibitors.
LMPTP Inhibition Assay (Fluorescence-based)
This protocol describes a common method for measuring the inhibitory activity of compounds against LMPTP using a fluorogenic substrate.
Materials:
-
Recombinant human LMPTP-A enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT
-
Substrate: 3-O-methylfluorescein phosphate (B84403) (OMFP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. For control wells, add DMSO only.
-
Enzyme Preparation: Dilute the LMPTP-A enzyme stock to the desired working concentration in pre-chilled Assay Buffer. A typical final concentration is in the low nanomolar range.
-
Enzyme Addition: Add the diluted enzyme solution to all wells of the assay plate containing the compounds and controls.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Prepare a working solution of OMFP in Assay Buffer. Add the OMFP solution to all wells to initiate the enzymatic reaction. The final OMFP concentration is typically at or near its Km value.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 15-30 minutes) at room temperature.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data to the control wells (DMSO only) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
The Biological Function of Low Molecular Weight Protein Tyrosine Phosphatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), an 18-kDa enzyme encoded by the ACP1 gene, is a critical regulator of signal transduction pathways.[1][2] Despite its small size, LMW-PTP plays a significant role in a multitude of cellular processes, including cell growth, proliferation, migration, and adhesion.[2][3] Its dysregulation has been implicated in the pathogenesis of several human diseases, most notably cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the core biological functions of LMW-PTP, its key substrates and signaling pathways, and its role in disease. Furthermore, it offers detailed experimental protocols for studying LMW-PTP and presents quantitative data to aid in research and drug development efforts.
Introduction to LMW-PTP
LMW-PTP belongs to the protein tyrosine phosphatase (PTP) superfamily, which counteracts the activity of protein tyrosine kinases to maintain the dynamic balance of protein tyrosine phosphorylation.[3] It is a cytosolic enzyme ubiquitously expressed in mammalian tissues and exists as two major isoforms, IF1 (fast) and IF2 (slow), generated by alternative splicing.[6] These isoforms exhibit distinct substrate specificities and play different, sometimes opposing, roles in cellular processes.[6]
Structure and Regulation
The catalytic activity of LMW-PTP is dependent on a P-loop motif containing a critical cysteine residue (Cys12) that is susceptible to reversible oxidation by reactive oxygen species (ROS).[4] This redox regulation provides a mechanism for the transient inactivation of LMW-PTP in response to cellular signaling events, such as growth factor stimulation.[7] The enzyme also contains a second cysteine (Cys17) in its active site, a unique feature that allows for the formation of an intramolecular disulfide bond, protecting the catalytic cysteine from irreversible oxidation.[4] LMW-PTP activity is also modulated by tyrosine phosphorylation, adding another layer of regulatory complexity.[3]
Key Signaling Pathways and Substrates
LMW-PTP dephosphorylates a range of substrates, thereby modulating critical signaling pathways. Its substrate specificity is a key determinant of its biological function.
Growth Factor Receptor Signaling
LMW-PTP is a negative regulator of several receptor tyrosine kinases (RTKs). It has been shown to dephosphorylate and inactivate:
-
Platelet-Derived Growth Factor Receptor (PDGF-R): By dephosphorylating activated PDGF-R, LMW-PTP attenuates downstream signaling cascades that promote cell proliferation.[2][8]
-
Ephrin A2 Receptor (EphA2): LMW-PTP dephosphorylates EphA2, a receptor tyrosine kinase often overexpressed in cancer. This dephosphorylation can promote tumorigenesis.[8][9]
-
Insulin (B600854) Receptor (IR): LMW-PTP negatively regulates insulin signaling by dephosphorylating the insulin receptor and its substrates, contributing to insulin resistance.[5][8]
Cell Adhesion and Migration
LMW-PTP plays a crucial role in regulating the cytoskeleton and cell motility through its action on focal adhesion proteins:
-
Focal Adhesion Kinase (FAK): LMW-PTP can dephosphorylate FAK, a central player in cell adhesion and migration.[5]
-
Src Family Kinases: LMW-PTP can activate Src by dephosphorylating its inhibitory tyrosine residue, or in other contexts, inactivate it, highlighting its complex regulatory role.
-
p190RhoGAP: By dephosphorylating p190RhoGAP, LMW-PTP influences the activity of the small GTPase RhoA, a master regulator of the actin cytoskeleton.[2][10]
Role in Disease
The multifaceted functions of LMW-PTP position it as a key player in several pathologies.
Cancer
The role of LMW-PTP in cancer is complex and often context-dependent.[3] Overexpression of LMW-PTP has been observed in various cancers, including breast, colon, and prostate cancer, and is often associated with a more aggressive phenotype and poor prognosis.[6][9] In chronic myelogenous leukemia (CML), high expression and activity of LMW-PTP are linked to chemoresistance.[11] Knocking down LMW-PTP in resistant CML cells has been shown to revert chemoresistance to drugs like vincristine (B1662923) and imatinib.[11]
Metabolic Disorders
LMW-PTP is a negative regulator of the insulin signaling pathway.[8] Its overexpression can lead to insulin resistance, a hallmark of type 2 diabetes. Conversely, inhibition of LMW-PTP has been shown to enhance insulin sensitivity, making it a potential therapeutic target for metabolic diseases.[4]
Quantitative Data
Kinetic Parameters
The following table summarizes the kinetic parameters of a bacterial homolog of LMW-PTP, MptpA, with different substrates. While not human LMW-PTP, this data provides insight into the enzyme's catalytic efficiency.
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |
| p-Nitrophenyl Phosphate (B84403) (pNPP) | 6.14 ± 0.71 | 0.87 ± 0.04 | [12] |
| Phosphotyrosine (pTyr) | 5.36 ± 0.25 | 0.69 ± 0.02 | [12] |
Inhibitor Potency
A variety of small molecule inhibitors targeting LMW-PTP have been developed. The table below presents the half-maximal inhibitory concentrations (IC₅₀) for a selection of these compounds.
| Inhibitor | IC₅₀ (µM) | Reference |
| SPAA-1 | 2.1 | [13] |
| SPAA-52 | 0.0012 (K_i_) | [14] |
| Morin | Not specified | [4] |
| 4-[(5-arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl] benzoic acid derivatives | sub-µM range | [4] |
Expression in Cancer
Studies have consistently shown the upregulation of LMW-PTP in various human cancers compared to adjacent normal tissues.
| Cancer Type | LMW-PTP mRNA Expression Change | Reference |
| Breast Cancer | Significantly Increased | [9] |
| Colon Cancer | Significantly Increased | [9] |
| Lung Cancer | Not Significantly Increased | [9] |
| Neuroblastoma | Increased | [9] |
| Chronic Myelogenous Leukemia (Lucena-1 vs K562) | 7-fold higher activity | [11] |
| Breast Cancer Cell Lines (vs. normal) | Slow isoform increased, fast isoform reduced | [6] |
Experimental Protocols
LMW-PTP Activity Assay
This protocol describes a colorimetric assay to measure LMW-PTP activity using the artificial substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified LMW-PTP or cell lysate containing LMW-PTP
-
Assay Buffer: 100 mM MES, pH 6.5, 2 mM DTT, 1 mM EDTA
-
Substrate Solution: 10 mM pNPP in Assay Buffer
-
Stop Solution: 0.5 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of purified LMW-PTP or cell lysate to the wells.
-
Initiate the reaction by adding 40 µL of Substrate Solution to each well.
-
Incubate the plate at 30°C for 10-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the amount of p-nitrophenol produced using its molar extinction coefficient (18,300 M⁻¹cm⁻¹).[15]
Immunoprecipitation of LMW-PTP
This protocol details the immunoprecipitation of LMW-PTP from cell lysates for subsequent analysis, such as activity assays or Western blotting.
Materials:
-
Cell lysate
-
Anti-LMW-PTP antibody
-
Protein A/G agarose (B213101) beads
-
Lysis Buffer (e.g., RIPA buffer)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer
-
Microcentrifuge tubes
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-LMW-PTP antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with Wash Buffer.
-
Elute the bound proteins using Elution Buffer or resuspend the beads in SDS-PAGE sample buffer for Western blot analysis.
Substrate Trapping
Substrate trapping is a powerful technique to identify the direct substrates of PTPs. It utilizes catalytically inactive "substrate-trapping" mutants of the PTP that can bind to but not dephosphorylate their substrates, thus forming a stable complex that can be isolated and identified.[16][17]
Principle: A mutation in the catalytic site of LMW-PTP (e.g., C12S or D129A) abolishes its phosphatase activity while preserving its ability to bind to phosphorylated substrates.[16]
Workflow:
-
Transfect cells with a vector expressing the substrate-trapping mutant of LMW-PTP, often with an epitope tag (e.g., GST or FLAG) for easy purification.
-
Lyse the cells under conditions that preserve protein-protein interactions.
-
Perform affinity purification of the tagged substrate-trapping mutant and its bound proteins using appropriate beads (e.g., glutathione-sepharose for GST tags).
-
Elute the protein complexes.
-
Identify the co-purified proteins, which represent potential substrates of LMW-PTP, by mass spectrometry.[18]
Conclusion and Future Directions
LMW-PTP is a pivotal enzyme in cellular signaling with profound implications for human health and disease. Its role as a positive regulator of tumorigenesis and a negative regulator of insulin signaling has established it as a promising therapeutic target. The development of potent and selective LMW-PTP inhibitors holds significant potential for the treatment of cancer and metabolic disorders. Future research should focus on further elucidating the distinct roles of LMW-PTP isoforms, identifying novel substrates, and translating the knowledge of its biological functions into effective therapeutic strategies. The experimental approaches outlined in this guide provide a robust framework for advancing our understanding of this small but critically important phosphatase.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Low molecular weight protein tyrosine phosphatases: small, but smart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of low-molecular-weight protein tyrosine phosphatase (LMW-PTP ACP1) in oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of low molecular weight protein tyrosine phosphatase isoforms in human breast cancer epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low molecular weight protein tyrosine phosphatase (LMW-PTP) and its possible physiological functions of redox signaling in the eye lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. statalist.org [statalist.org]
- 11. Knocking Down Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) Reverts Chemoresistance through Inactivation of Src and Bcr-Abl Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A low molecular weight protein tyrosine phosphatase from Synechocystis sp. strain PCC 6803: enzymatic characterization and identification of its potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of “substrate-trapping” mutants to identify physiological substrates of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Coupling substrate-trapping with proximity-labeling to identify protein tyrosine phosphatase PTP1B signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: LMPTP Isoforms and the Selectivity of Inhibitor 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) isoforms and the selectivity profile of a key inhibitor, Inhibitor 1 Hydrochloride, also known as Compound 23. This document delves into the quantitative data on inhibitor selectivity, detailed experimental methodologies, and the critical signaling pathways involving LMPTP.
Introduction to LMPTP and its Isoforms
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic enzyme that plays a crucial role in cellular signaling. It exists as two main isoforms, LMPTP-A and LMPTP-B, which arise from alternative splicing. These isoforms differ in a loop region that flanks the active site, influencing their substrate specificity and inhibitor interactions. LMPTP is a negative regulator of the insulin (B600854) signaling pathway, primarily through the dephosphorylation of the insulin receptor (IR). Dysregulation of LMPTP activity has been implicated in various metabolic diseases, including type 2 diabetes and obesity, making it an attractive target for therapeutic intervention.
Inhibitor 1 Hydrochloride (Compound 23)
Inhibitor 1 Hydrochloride (referred to herein as Cmpd23) is a potent and selective inhibitor of LMPTP. It has been identified as a valuable tool for studying the physiological roles of LMPTP and as a potential lead compound for drug development.
Potency and Isoform Selectivity
Cmpd23 exhibits a notable preference for the LMPTP-A isoform. The half-maximal inhibitory concentration (IC50) of Cmpd23 for LMPTP-A is 0.8 µM[1]. While it is established to be more potent against LMPTP-A than LMPTP-B, specific IC50 values for LMPTP-B are not consistently reported in publicly available literature, though its reduced sensitivity is acknowledged[1]. The mechanism of inhibition for Cmpd23 against LMPTP-A is uncompetitive, with a determined inhibition constant (Ki') of 846.0 ± 29.2 nM[2]. This uncompetitive mechanism indicates that the inhibitor binds preferentially to the enzyme-substrate complex.
Data Presentation: Selectivity Profile of Inhibitor 1 Hydrochloride (Cmpd23)
The selectivity of a therapeutic inhibitor is paramount to minimize off-target effects. Cmpd23 has been demonstrated to possess "exquisite selectivity" for LMPTP over a panel of other protein tyrosine phosphatases (PTPs)[2].
| Target | % Inhibition at 40 µM Cmpd23 | Reference |
| LMPTP-A | High | [1][2] |
| LMPTP-B | Moderate | [1][2] |
| PTP1B | Low | [2] |
| TCPTP | Low | [2] |
| SHP1 | Low | [2] |
| SHP2 | Low | [2] |
| CD45 | Low | [2] |
| PTPα | Low | [2] |
| PTPβ | Low | [2] |
| PTPε | Low | [2] |
| PTPγ | Low | [2] |
| PTPκ | Low | [2] |
| PTPμ | Low | [2] |
| PTPζ | Low | [2] |
Note: While the above table provides a qualitative summary of selectivity based on available literature, specific percentage inhibition or IC50 values for the broader PTP panel are often presented graphically in the source literature[2]. It is important to note that some studies have suggested potential off-target effects of Cmpd23 on adrenergic receptors, although detailed quantitative data on this interaction is limited in the reviewed literature.
Experimental Protocols
This section outlines the detailed methodologies for key experiments related to the characterization of LMPTP inhibitors.
In Vitro Phosphatase Inhibition Assay (OMFP Substrate)
This protocol describes the determination of the inhibitory activity of a compound against LMPTP using the fluorogenic substrate 3-O-methylfluorescein phosphate (B84403) (OMFP).
Materials:
-
Recombinant human LMPTP-A or LMPTP-B
-
Inhibitor 1 Hydrochloride (Cmpd23)
-
OMFP (3-O-methylfluorescein phosphate)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
DMSO (Dimethyl sulfoxide)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of Cmpd23 in DMSO. Create a serial dilution of the compound in DMSO to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant LMPTP enzyme to the desired working concentration in the Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.
-
Assay Reaction:
-
Add 2 µL of the serially diluted Cmpd23 or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 20 µL of the diluted LMPTP enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of OMFP substrate solution (prepared in Assay Buffer) to each well. The final concentration of OMFP is typically around its Km value for the enzyme.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for fluorescein (B123965) (e.g., Ex: 485 nm, Em: 525 nm). Monitor the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities of the inhibitor-treated wells to the DMSO control wells to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
PTP Selectivity Screening
This protocol outlines a method to assess the selectivity of an inhibitor against a panel of different protein tyrosine phosphatases.
Procedure:
-
Follow the general procedure for the In Vitro Phosphatase Inhibition Assay described in section 4.1.
-
In parallel, perform the assay with a panel of other purified recombinant PTPs (e.g., PTP1B, TCPTP, SHP1, SHP2).
-
Use a single, high concentration of the inhibitor (e.g., 40 µM Cmpd23) and a DMSO control for each PTP.
-
The substrate used may vary depending on the optimal substrate for each PTP (e.g., OMFP or p-nitrophenyl phosphate - pNPP). For assays using pNPP, the reaction is stopped with NaOH, and the absorbance is read at 405 nm.
-
Calculate the percent inhibition for each PTP at the tested inhibitor concentration.
Mandatory Visualizations
Signaling Pathway
Caption: LMPTP negatively regulates the insulin signaling pathway.
Experimental Workflow
Caption: Workflow for LMPTP in vitro inhibition assay.
Inhibitor Selectivity Logic
Caption: Selectivity of Inhibitor 1 Hydrochloride.
References
A Technical Guide to LMPTP Inhibitor 1 Hydrochloride for Type 2 Diabetes Research
Executive Summary: Obesity-associated insulin (B600854) resistance is a primary driver of type 2 diabetes. A key strategy for therapeutic intervention involves enhancing insulin sensitivity. The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a critical negative regulator of the insulin signaling pathway.[1][2] LMPTP directly dephosphorylates and inactivates the insulin receptor (IR), thereby promoting insulin resistance.[3][4][5] This whitepaper provides a technical overview of LMPTP inhibitor 1 hydrochloride (also referred to as Compound 23), a selective, orally bioavailable small molecule designed to target LMPTP for type 2 diabetes research. We will detail its mechanism of action, summarize key quantitative data, outline experimental protocols, and visualize the relevant biological pathways and workflows.
The Role of LMPTP in Insulin Resistance
Insulin signaling is initiated when insulin binds to its receptor (IR), a protein tyrosine kinase.[3] This binding triggers the autophosphorylation of the IR's kinase domain, activating it to phosphorylate downstream targets and propagate the signal for glucose uptake and metabolism.[3] Protein Tyrosine Phosphatases (PTPs) counteract this process by removing phosphate (B84403) groups, thus attenuating the signal.
LMPTP has been identified as a key PTP that dephosphorylates the insulin receptor, playing a significant role in insulin resistance, particularly in the liver.[1][3] Studies using antisense oligonucleotides to knock down LMPTP expression in obese mice resulted in improved glycemic profiles and enhanced IR phosphorylation in hepatocytes and adipocytes.[6][7] Genetic deletion of LMPTP in mice has also been shown to protect against high-fat diet-induced diabetes.[3][8] These findings establish LMPTP as a promising therapeutic target for treating insulin resistance and type 2 diabetes.[2][6]
Profile of this compound
This compound is a selective, orally bioavailable small-molecule inhibitor of LMPTP.[3][9] It was developed to specifically target the catalytic activity of LMPTP and assess its therapeutic potential in vivo.[3]
Mechanism of Action
Unlike traditional active-site competitive inhibitors, this compound exhibits a novel uncompetitive mechanism of action .[3][8] Structural studies have revealed that it binds to a unique site at the opening of the catalytic pocket, specifically engaging the phosphocysteine intermediate of LMPTP.[3] This binding prevents the final catalytic step of dephosphorylation, effectively trapping the enzyme in an inactive state.[3] This distinct mechanism contributes to its high selectivity over other protein tyrosine phosphatases.[3][10]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and related compounds.
Table 1: In Vitro Activity of this compound
| Target | Inhibitor | IC50 | Assay Notes |
|---|---|---|---|
| LMPTP-A | LMPTP inhibitor 1 | 0.8 μM | Selective inhibitor.[9][11] |
| LMPTP | Compound F9 (a different novel inhibitor) | Kᵢ of 21.5 ± 7.3 μM | Identified via virtual screening; acts via an uncompetitive mechanism.[12][13] |
| LMPTP | ML400 (a related probe compound) | EC₅₀ ~1 μM | An allosteric inhibitor that is a precursor to the development of more advanced compounds.[7] |
Table 2: In Vivo Effects and Pharmacokinetics of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment / Dosing | Result |
|---|---|---|
| Pharmacokinetics | 0.03% w/w in chow | ~680 nM mean serum concentration.[9] |
| 0.05% w/w in chow | >3 μM mean serum concentration.[9] | |
| Efficacy | 0.05% w/w in chow | Significantly improved glucose tolerance in Intraperitoneal Glucose Tolerance Test (IPGTT).[9] |
| 0.05% w/w in chow | Decreased fasting insulin levels.[9] | |
| 0.05% w/w in chow | Increased liver insulin receptor phosphorylation.[3] |
| | 0.05% w/w in chow | Reversed high-fat diet-induced diabetes without affecting body weight.[3][9] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the insulin signaling pathway, the negative regulatory role of LMPTP, and the mechanism by which LMPTP inhibitor 1 restores insulin sensitivity.
Caption: A simplified diagram of the canonical insulin signaling pathway.
Caption: The negative regulatory role of LMPTP on the insulin receptor.
Caption: Mechanism of action for this compound.
Experimental Protocols and Workflows
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline methodologies for key assays used in the evaluation of LMPTP inhibitors.
In Vitro Enzyme Inhibition Assay
This protocol is designed to determine the IC50 value of an inhibitor against LMPTP.
Methodology:
-
Reagent Preparation: Prepare a phosphatase assay buffer (e.g., 50 mM bis-tris, 1 mM DTT, pH 6.5). Prepare serial dilutions of this compound in DMSO. Prepare a substrate solution of para-nitrophenyl (B135317) phosphate (pNPP) or O-methylfluorescein phosphate (OMFP).[9][12]
-
Enzyme Reaction: In a 96-well plate, add recombinant human LMPTP-A (e.g., 10-50 nM final concentration) to the assay buffer.[9]
-
Inhibitor Incubation: Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells. Incubate for 5-10 minutes at 37°C.[12]
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., 0.4 mM OMFP or 7 mM pNPP).[9][12]
-
Signal Measurement: Incubate for a defined period (e.g., 30 minutes). If using pNPP, stop the reaction with 3 M NaOH and measure absorbance at 405 nm.[12] If using OMFP, measure fluorescence at appropriate excitation/emission wavelengths.[9]
-
Data Analysis: Calculate the percentage of enzyme activity relative to the DMSO control. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Caption: Workflow for an in vitro LMPTP enzyme inhibition assay.
Cell-Based Insulin Signaling Assay
This protocol evaluates the inhibitor's ability to enhance insulin signaling in a cellular context, such as in human HepG2 hepatocytes.[9]
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach desired confluency.
-
Serum Starvation: Serum-starve the cells for several hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with LMPTP inhibitor 1 (e.g., 10 μM) or DMSO for a specified duration.[9]
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).[9]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated IR (p-IR), total IR, phosphorylated Akt (p-Akt), and total Akt. Use a loading control like β-actin.
-
Quantification: Quantify band intensities to determine the ratio of phosphorylated protein to total protein, assessing the enhancement of insulin signaling.
Caption: Workflow for a cell-based insulin signaling assay.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol assesses the therapeutic efficacy of the inhibitor in a preclinical model of type 2 diabetes.
Methodology:
-
Induction of Diabetes: Feed mice (e.g., C57BL/6) a high-fat diet (HFD) for an extended period (e.g., 3 months) to induce obesity, insulin resistance, and hyperglycemia.[3]
-
Drug Administration: Administer this compound orally, typically mixed into the HFD chow (e.g., at 0.05% w/w).[9] A control group receives the HFD chow without the inhibitor.
-
Intraperitoneal Glucose Tolerance Test (IPGTT): After a period of treatment, fast the mice overnight. Record a baseline blood glucose level (t=0). Administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[3]
-
Fasting Insulin Measurement: Collect blood from fasted mice and measure plasma insulin levels using an ELISA kit.[3]
-
Tissue Analysis: At the end of the study, mice can be stimulated with insulin before being euthanized. Tissues, particularly the liver, are harvested to analyze IR phosphorylation via Western blot, as described in the cell-based assay.[3]
Caption: Workflow for an in vivo efficacy study in DIO mice.
Discussion and Future Directions
This compound has demonstrated significant promise in preclinical models, effectively reversing diet-induced diabetes by enhancing insulin signaling in the liver.[3][14] Its unique uncompetitive mechanism of action may offer advantages in terms of selectivity, a common hurdle for PTP inhibitors.[3][12]
However, it is important to consider the broader scientific context. Some studies involving the genetic deletion of LMPTP have reported only limited improvements in glucose tolerance and noted potential for mild cardiac hypertrophy.[2][15] These findings raise important questions about potential off-target effects of small-molecule inhibitors or compensatory mechanisms in genetic knockout models.[15] Therefore, future research should focus on comprehensive selectivity profiling of LMPTP inhibitor 1 against a wide range of phosphatases and other enzymes. Long-term safety and toxicology studies are also essential prerequisites for any potential clinical development.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) as a Potential Therapeutic Strategy for Hepatic Progenitor Cells Lipotoxicity—Short Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Reduction of Low Molecular Weight Protein-tyrosine Phosphatase Expression Improves Hyperglycemia and Insulin Sensitivity in Obese Mice* | Semantic Scholar [semanticscholar.org]
- 7. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. dovepress.com [dovepress.com]
- 13. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug to Reverse Type 2 Diabetes Passes Critical Test in Mice | NOVA | PBS [pbs.org]
- 15. Loss of low-molecular-weight protein tyrosine phosphatase shows limited improvement in glucose tolerance but causes mild cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) in Adipogenesis and Obesity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, and its multifaceted role in metabolic regulation. Traditionally known as a negative regulator of insulin (B600854) signaling, recent evidence has illuminated a paradoxical and critical function for LMPTP as a key promoter of adipogenesis. This guide synthesizes current research, detailing the molecular pathways, experimental evidence, and methodological approaches relevant to understanding LMPTP as a therapeutic target in obesity and related metabolic disorders.
Introduction: LMPTP's Dichotomous Role in Metabolism
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) is a cytosolic enzyme highly expressed in metabolic tissues, including the liver and adipose tissue.[1][2] For years, its primary role was characterized in the context of insulin resistance. LMPTP directly dephosphorylates and inactivates the insulin receptor, thereby negatively regulating insulin signaling.[2][3][4] Human genetic studies have correlated high LMPTP activity with an increased risk of metabolic syndrome, while lower enzymatic activity is associated with improved glycemic control and lipid profiles in obese individuals.[3][5] Pharmacological inhibition or genetic deletion of LMPTP has been shown to improve insulin sensitivity and reverse diabetes in diet-induced obese mice, primarily through its action in the liver.[4][5][6]
However, a more complex role for LMPTP has emerged from studies on adipose tissue. Contrary to its inhibitory function in hepatic insulin signaling, LMPTP is a potent promoter of adipogenesis—the process of preadipocyte differentiation into mature, lipid-storing adipocytes.[4][6] This guide will dissect the signaling mechanisms behind this pro-adipogenic function and its implications for obesity.
The LMPTP Signaling Pathway in Adipocyte Differentiation
The pro-adipogenic function of LMPTP is independent of its effect on the insulin receptor and is instead mediated through its regulation of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). In preadipocytes, LMPTP acts to suppress basal PDGFRα activity.
The proposed signaling cascade is as follows:
-
LMPTP Dephosphorylates PDGFRα: LMPTP directly dephosphorylates the activation motif residue Tyr849 on PDGFRα, thereby reducing its basal kinase activity.[6][7]
-
Downregulation of p38/JNK MAPK: Reduced PDGFRα activity leads to decreased activation of the downstream mitogen-activated protein kinases (MAPKs), p38 and c-Jun N-terminal kinase (JNK).[6][7]
-
Activation of PPARγ: Both p38 and JNK are known to phosphorylate the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), at the inhibitory serine 82 (S82) residue.[7] By suppressing p38/JNK activity, LMPTP reduces this inhibitory phosphorylation.
-
Promotion of Adipogenesis: With the inhibitory phosphorylation removed, PPARγ becomes fully active, enabling it to drive the expression of a suite of pro-adipogenic genes (e.g., Cebpa, Fasn, Adipoq), leading to terminal adipocyte differentiation and lipid accumulation.[6][7]
Inhibition or deletion of LMPTP reverses this cascade, leading to hyper-phosphorylation of PDGFRα, increased p38/JNK activation, enhanced inhibitory phosphorylation of PPARγ, and ultimately, impaired adipogenesis.[6][7][8]
References
- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]
- 3. mdpi.com [mdpi.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
LMPTP: A Promising Therapeutic Target for Insulin Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Low molecular weight protein tyrosine phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a critical negative regulator of insulin (B600854) signaling. Its role in dephosphorylating and thereby inactivating the insulin receptor (IR) positions it as a key player in the pathogenesis of insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome. This technical guide provides a comprehensive overview of LMPTP as a drug target, summarizing its function in insulin signaling, the therapeutic potential of its inhibition, and detailed methodologies for key experimental validation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to develop novel therapeutics for metabolic diseases.
Introduction: The Role of LMPTP in Insulin Signaling
Insulin signaling is a complex cascade initiated by the binding of insulin to its receptor, a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR on specific tyrosine residues, creating docking sites for downstream signaling molecules and propagating the signal to mediate glucose uptake and other metabolic effects.[1] Protein tyrosine phosphatases (PTPs) act as crucial negative regulators of this pathway by dephosphorylating the IR and other signaling intermediates, thus attenuating the insulin signal.
Among the various PTPs, LMPTP has been identified as a significant contributor to insulin resistance.[2] It is a cytosolic phosphatase expressed in two isoforms, LMPTP-A and LMPTP-B, arising from alternative splicing.[1] Studies have shown that LMPTP directly dephosphorylates the insulin receptor, leading to a dampening of the insulin signal.[2][3] Human genetic studies have linked ACP1 alleles associated with high LMPTP enzymatic activity to an increased risk of metabolic syndrome and severity of obesity.[4] Conversely, alleles with low LMPTP activity are associated with improved lipid profiles and glycemic control.[2]
LMPTP as a Drug Target: Rationale and Preclinical Evidence
The direct involvement of LMPTP in negatively regulating insulin signaling makes it an attractive target for therapeutic intervention in insulin-resistant states. The central hypothesis is that inhibiting LMPTP activity will enhance and prolong insulin receptor phosphorylation, thereby increasing insulin sensitivity and improving glucose homeostasis.
This hypothesis is supported by a growing body of preclinical evidence:
-
Genetic Deletion Studies: Global and liver-specific deletion of LMPTP in mice has been shown to protect against high-fat diet-induced diabetes without affecting body weight.[1] These knockout mice exhibit improved glucose tolerance and insulin sensitivity.[2][5]
-
Antisense Oligonucleotide (ASO) Knockdown: Treatment of diet-induced obese mice with ASOs targeting LMPTP resulted in improved glycemic profiles, decreased insulin resistance, and enhanced IR phosphorylation in the liver and adipose tissue.[1][6]
-
Small Molecule Inhibitors: The development of selective, orally bioavailable small molecule inhibitors of LMPTP has provided further validation. These inhibitors have been shown to increase liver IR phosphorylation in vivo and reverse high-fat diet-induced diabetes in mice.[1][7]
However, it is important to note that some conflicting data exists. One study reported that genetic deletion of LMPTP had limited effects on improving glucose tolerance in diet-induced obese mice and was associated with mild cardiac hypertrophy, suggesting potential off-target effects of some pharmacological inhibitors or complex physiological roles of LMPTP.[2][8] Further research is needed to fully elucidate these discrepancies.
Signaling Pathways
The primary mechanism by which LMPTP contributes to insulin resistance is through the direct dephosphorylation of the insulin receptor. Inhibition of LMPTP is expected to enhance the phosphorylation of the insulin receptor and its downstream effectors.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on LMPTP inhibitors.
Table 1: In Vitro Potency and Selectivity of LMPTP Inhibitors
| Compound | LMPTP IC50 (µM) | PTP1B IC50 (µM) | Selectivity (PTP1B/LMPTP) | Mechanism of Inhibition | Reference |
| Compound 23 | 0.4 (LMPTP-A) | >40 | >100 | Uncompetitive | [1] |
| ML400 | ~1 | >80 | >80 | Allosteric | [6][9] |
| Compound F9 | 21.5 (Ki) | - | Selective | Uncompetitive | [10][11] |
Table 2: In Vivo Efficacy of LMPTP Inhibition in Diet-Induced Obese (DIO) Mice
| Treatment | Model | Key Outcomes | Reference |
| LMPTP global KO | DIO mice | Improved glucose tolerance, reduced fasting insulin | [1] |
| LMPTP liver-specific KO | DIO mice | Improved glucose tolerance, increased liver IR phosphorylation | [1] |
| LMPTP ASO | DIO mice | Improved glycemic profile, decreased insulin resistance | [1][6] |
| Compound 23 | DIO mice | Reversal of diabetes, increased liver IR phosphorylation | [1] |
| Purine-based inhibitor | DIO mice | Reversal of obesity-induced diabetes | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of LMPTP as a drug target.
LMPTP Enzymatic Activity Assay
This protocol describes a common method to measure LMPTP activity using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant LMPTP enzyme
-
pNPP substrate solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the LMPTP enzyme in assay buffer.
-
Add 50 µL of each enzyme dilution to the wells of a 96-well plate. Include a blank control with assay buffer only.
-
Initiate the reaction by adding 50 µL of pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate LMPTP activity based on the amount of p-nitrophenol produced, using a standard curve.
Note: Fluorogenic substrates like 3-O-methylfluorescein phosphate (OMFP) or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) can be used for higher sensitivity assays, with fluorescence intensity measured at the appropriate excitation and emission wavelengths.[1][13]
In Vivo Insulin Tolerance Test (ITT) in Mice
This protocol assesses insulin sensitivity in vivo.
Materials:
-
Mice (e.g., diet-induced obese C57BL/6J)
-
Human insulin solution (e.g., 0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Restraining device
Procedure:
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose from a tail snip.
-
Administer insulin via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot blood glucose levels over time to determine the rate of glucose clearance.
Western Blot Analysis of Insulin Receptor Phosphorylation
This protocol is used to determine the phosphorylation status of the insulin receptor in response to insulin stimulation and/or LMPTP inhibition.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IR, anti-total-IR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phosphorylated IR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IR for normalization.
LMPTP Substrate Trapping
Substrate trapping is a technique used to identify the direct substrates of a phosphatase. It utilizes a catalytically inactive "substrate-trapping" mutant of the phosphatase that can bind to but not dephosphorylate its substrates, allowing for their co-immunoprecipitation and identification.
Materials:
-
Expression vector for a tagged, catalytically inactive LMPTP mutant (e.g., C12S)
-
Mammalian cell line
-
Transfection reagent
-
Cell lysis buffer
-
Antibody against the tag (e.g., anti-FLAG, anti-HA)
-
Protein A/G agarose (B213101) beads
-
Mass spectrometer
Procedure:
-
Transfect cells with the expression vector for the tagged substrate-trapping LMPTP mutant.
-
Lyse the cells and perform immunoprecipitation using the tag-specific antibody coupled to protein A/G beads.
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Identify the co-immunoprecipitated proteins by mass spectrometry.
-
Validate potential substrates by demonstrating their interaction with the trapping mutant and their dephosphorylation by wild-type LMPTP in vitro.[12]
Conclusion and Future Directions
LMPTP stands out as a compelling and well-validated target for the development of novel insulin-sensitizing drugs. The wealth of preclinical data from genetic and pharmacological studies strongly supports the therapeutic potential of LMPTP inhibition for the treatment of insulin resistance and type 2 diabetes. The availability of detailed experimental protocols, as outlined in this guide, will facilitate further research and drug discovery efforts in this area.
Future research should focus on:
-
Resolving the discrepancies observed in different LMPTP knockout mouse models.
-
Developing highly selective and potent LMPTP inhibitors with favorable pharmacokinetic and safety profiles.
-
Conducting clinical trials to evaluate the efficacy and safety of LMPTP inhibitors in patients with insulin resistance and type 2 diabetes.
The continued exploration of LMPTP as a therapeutic target holds significant promise for addressing the growing global burden of metabolic diseases.
References
- 1. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for in vivo measurement of basal and insulin-stimulated glucose uptake in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
- 9. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Uncompetitive Inhibition Mechanism of LMPTP Inhibitor 1 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the uncompetitive inhibition mechanism of LMPTP inhibitor 1 hydrochloride, a selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). This document details the molecular interactions, kinetic effects, and impact on cellular signaling pathways, offering valuable insights for researchers in drug discovery and development.
Core Inhibition Mechanism
This compound exhibits a novel uncompetitive mechanism of action against LMPTP.[1][2] Unlike competitive inhibitors that bind to the enzyme's active site in the absence of the substrate, uncompetitive inhibitors bind exclusively to the enzyme-substrate (ES) complex.[3] This binding occurs at a site distinct from the active site, often referred to as an allosteric site, which becomes available only after the substrate has bound and induced a conformational change in the enzyme.[4][5] In the case of this compound, it has been shown to bind to a unique site at the opening of the catalytic pocket of the LMPTP-substrate complex.[1][6] This interaction stabilizes the ES complex, effectively preventing the release of the product and thereby inhibiting the enzyme's catalytic activity.[2]
A key characteristic of uncompetitive inhibition is the parallel lines observed in a Lineweaver-Burk plot, as this type of inhibition reduces both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction.[3][7][8]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified through various enzymatic assays. The following table summarizes the key kinetic parameters.
| Parameter | Value | Enzyme Isoform | Notes |
| IC50 | 0.8 µM | LMPTP-A | The half maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50%.[9][10] |
| Ki' | 846.0 ± 29.2 nM | LMPTP-A | The inhibition constant for an uncompetitive inhibitor, representing the affinity of the inhibitor for the enzyme-substrate complex.[2] |
Experimental Protocols
Detailed methodologies for characterizing the uncompetitive inhibition of this compound are provided below.
Enzyme Inhibition Assay (OMFP Substrate)
This continuous fluorescence-based assay is used to determine the rate of LMPTP activity.
Materials:
-
LMPTP enzyme (e.g., human LMPTP-A)
-
This compound
-
3-O-methylfluorescein phosphate (B84403) (OMFP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100[9][11][12]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the LMPTP enzyme to each well to a final concentration of approximately 0.78 nM.[13]
-
Add the various concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding OMFP to a final concentration of 0.4 mM.[11][13]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence continuously at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[9][11][12]
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Determine the IC50 value by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration.[9]
Enzyme Inhibition Assay (pNPP Substrate)
This colorimetric endpoint assay provides an alternative method for measuring LMPTP activity.
Materials:
-
LMPTP enzyme
-
This compound
-
para-nitrophenylphosphate (pNPP) substrate
-
Stop Solution: 1 M NaOH[9]
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the LMPTP enzyme to each well.
-
Add the different concentrations of this compound or DMSO to the appropriate wells and incubate for 10 minutes at 37°C.[8]
-
Initiate the reaction by adding pNPP to a final concentration of 5 mM.[11]
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.[8]
-
Stop the reaction by adding 2 times the reaction volume of 1 M NaOH.[9]
-
Measure the absorbance of the resulting yellow para-nitrophenol product at 405 nm.[8][9]
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Insulin (B600854) Receptor Phosphorylation Assay
This assay assesses the ability of the inhibitor to enhance insulin signaling in a cellular context.
Materials:
-
HepG2 human hepatocyte cells[11]
-
This compound
-
Bovine insulin
-
Cell culture medium (e.g., Eagle's Minimal Essential Medium with 10% FBS)
-
Serum-starvation medium (0.1% FBS)[11]
-
Radioimmunoprecipitation assay (RIPA) buffer with inhibitors (1 mM PMSF, 10 µg/mL aprotinin/leupeptin, 10 mM sodium orthovanadate, 5 mM sodium fluoride, 2 mM sodium pyrophosphate)[11]
-
Anti-Insulin Receptor β antibody for immunoprecipitation[11]
-
Anti-phosphotyrosine antibody for Western blotting
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture HepG2 cells to confluence.
-
Serum-starve the cells overnight in medium containing 0.1% FBS and 10 µM this compound or DMSO.[11]
-
Stimulate the cells with 10 nM bovine insulin for 5 minutes at 37°C.[11]
-
Lyse the cells with ice-cold RIPA buffer containing phosphatase and protease inhibitors.[11]
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate the Insulin Receptor (IR) by incubating the lysates with an anti-IRβ antibody overnight at 4°C, followed by incubation with Protein A/G agarose beads.[11]
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylation status of the Insulin Receptor.
-
Visualize the protein bands using an appropriate detection method.
Signaling Pathway and Mechanism of Action
LMPTP is a negative regulator of the insulin signaling pathway. It dephosphorylates and thereby inactivates the insulin receptor (IR), a receptor tyrosine kinase.[4][5] By inhibiting LMPTP, this compound prevents the dephosphorylation of the IR. This leads to a sustained phosphorylation and activation of the IR upon insulin stimulation.[2][11] The activated IR then triggers downstream signaling cascades, most notably the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.[7][14] The enhancement of IR phosphorylation in hepatocytes by this inhibitor demonstrates its potential to improve insulin sensitivity.[11]
Caption: Uncompetitive inhibitor binds only to the enzyme-substrate complex.
Caption: Experimental workflow for inhibitor characterization.
Caption: LMPTP inhibitor enhances insulin signaling.
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. interchim.fr [interchim.fr]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assay of LMPTP Inhibitor 1 Hydrochloride
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a critical negative regulator of insulin (B600854) signaling.[1][2][3][4] It exerts its effect by dephosphorylating the insulin receptor (IR), thereby attenuating downstream signaling pathways crucial for glucose metabolism.[2][3] Elevated LMPTP activity is associated with insulin resistance, type 2 diabetes, and obesity.[2][4][5] Consequently, the inhibition of LMPTP presents a promising therapeutic strategy for these metabolic disorders.[6]
LMPTP Inhibitor 1 Hydrochloride is a selective, orally bioavailable small molecule inhibitor of LMPTP with a reported half-maximal inhibitory concentration (IC50) of 0.8 µM for the LMPTP-A isoform.[7][8] In cellular models, it has been demonstrated to enhance insulin receptor phosphorylation.[7][8] These application notes provide a detailed protocol for a cell-based assay to determine the activity of this compound in a relevant cell line.
Signaling Pathway of LMPTP in Insulin Regulation
LMPTP directly interacts with the activated insulin receptor, a receptor tyrosine kinase. Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues, initiating a signaling cascade. LMPTP counteracts this by dephosphorylating these key phosphotyrosine sites, thus dampening the insulin signal. Inhibition of LMPTP by a molecule like this compound prevents this dephosphorylation, leading to sustained insulin receptor phosphorylation and enhanced downstream signaling through pathways such as the PI3K-Akt pathway, ultimately promoting glucose uptake and metabolism.[2][3][9][10]
Caption: LMPTP's role in the insulin signaling pathway.
Experimental Protocol: Cell-Based Insulin Receptor Phosphorylation Assay
This protocol describes a method to assess the ability of this compound to enhance insulin-stimulated insulin receptor phosphorylation in a human hepatocyte cell line (HepG2).
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| HepG2 Cells | ATCC | HB-8065 |
| Eagle's Minimum Essential Medium (EMEM) | ATCC | 30-2003 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| This compound | MedChemExpress | HY-111553A |
| Human Insulin | Sigma-Aldrich | I9278 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Anti-phospho-Insulin Receptor β (Tyr1150/1151) Ab | Cell Signaling | #3024 |
| Anti-Insulin Receptor β Antibody | Cell Signaling | #3025 |
| HRP-conjugated secondary antibody | Cell Signaling | #7074 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Experimental Workflow
Caption: Workflow for the cell-based LMPTP inhibitor assay.
Step-by-Step Procedure
1. Cell Culture and Seeding: a. Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere and reach 80-90% confluency.
2. Serum Starvation: a. Once confluent, aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS). b. Add serum-free EMEM (containing 0.1% FBS) to each well and incubate overnight (16-18 hours).
3. Inhibitor Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute the inhibitor stock solution in serum-free EMEM to the desired final concentrations (e.g., a dose-response range from 0.1 µM to 20 µM). A vehicle control (DMSO) should be included. c. Aspirate the starvation medium and add the medium containing the inhibitor or vehicle. d. Incubate the cells for 2-4 hours at 37°C.
4. Insulin Stimulation: a. Following inhibitor pre-treatment, add human insulin to each well to a final concentration of 10 nM. b. For negative control wells, add an equivalent volume of vehicle. c. Incubate for 5-10 minutes at 37°C.
5. Cell Lysis: a. Immediately after stimulation, place the plates on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube.
6. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
7. Western Blot Analysis: a. Normalize the protein lysates to the same concentration with lysis buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-Insulin Receptor β (e.g., 1:1000 dilution) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. i. Strip the membrane and re-probe with an antibody for total Insulin Receptor β as a loading control.
Data Analysis
-
Densitometry: Quantify the band intensity for both the phosphorylated IR (p-IR) and total IR using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the p-IR signal to the total IR signal.
-
Dose-Response Curve: Plot the normalized p-IR/total IR ratio against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.
Expected Results and Data Presentation
Treatment of HepG2 cells with an effective LMPTP inhibitor is expected to increase the level of insulin-stimulated insulin receptor phosphorylation in a dose-dependent manner.
Table 1: Representative Dose-Response Data for this compound
| Inhibitor Conc. (µM) | Normalized p-IR/Total IR Ratio (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.1 | 1.25 | 0.15 |
| 0.5 | 2.10 | 0.21 |
| 1.0 | 3.50 | 0.35 |
| 5.0 | 5.80 | 0.49 |
| 10.0 | 6.20 | 0.55 |
| 20.0 | 6.35 | 0.61 |
Note: The above data is illustrative. Actual results may vary based on experimental conditions. The data clearly shows a dose-dependent increase in IR phosphorylation, which is expected to plateau at higher inhibitor concentrations. An EC50 can be calculated from such a dataset. A study has shown that a 10 µM concentration of LMPTP inhibitor 1 enhances HepG2 IR phosphorylation after insulin stimulation.[7]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low p-IR signal | - Inactive insulin- Inefficient lysis- Phosphatase activity not inhibited | - Use fresh insulin stock- Ensure lysis buffer contains fresh phosphatase inhibitors- Optimize lysis protocol |
| High background | - Insufficient blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or change blocking agent- Titrate primary and secondary antibodies- Increase number and duration of washes |
| Inconsistent results | - Variation in cell density- Inaccurate pipetting- Variation in incubation times | - Ensure uniform cell seeding- Calibrate pipettes and use proper technique- Standardize all incubation steps precisely |
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dovepress.com [dovepress.com]
- 10. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMPTP Inhibitor 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low molecular weight protein tyrosine phosphatase (LMPTP) is a cytosolic enzyme implicated in the regulation of various cellular signaling pathways. Notably, it functions as a negative regulator of insulin (B600854) signaling by dephosphorylating the insulin receptor (IR), making it a promising therapeutic target for metabolic diseases such as type 2 diabetes.[1][2] LMPTP has also been associated with the regulation of signaling pathways mediated by other receptor tyrosine kinases, including the platelet-derived growth factor (PDGF) receptor and the fibroblast growth factor receptor (FGFR).[3][4] LMPTP inhibitor 1 hydrochloride is a selective inhibitor of LMPTP, demonstrating greater potency for the LMPTP-A isoform.[5] This document provides detailed protocols for utilizing this compound in phosphatase activity assays and outlines the key signaling pathways involving LMPTP.
Data Presentation
Inhibitor Activity and Selectivity
This compound exhibits selective inhibition of LMPTP-A. The following table summarizes its inhibitory activity and selectivity against other protein tyrosine phosphatases (PTPs).
| Target | IC50 / % Inhibition | Substrate | Notes |
| LMPTP-A | 0.8 µM | OMFP/pNPP | Potent and selective inhibition.[5] |
| LMPTP-B | Less potent inhibition compared to LMPTP-A | OMFP/pNPP | Isoform selectivity observed.[6] |
| Other PTPs (e.g., PTP1B) | Significantly lower inhibition | OMFP/pNPP | Demonstrates high selectivity for LMPTP.[6] |
OMFP: 3-O-methylfluorescein phosphate (B84403); pNPP: para-nitrophenylphosphate
Signaling Pathway
LMPTP plays a crucial role in downregulating signaling cascades initiated by receptor tyrosine kinases (RTKs). A primary example is its action on the insulin signaling pathway, where it dephosphorylates the activated insulin receptor, thereby attenuating downstream signals.
Caption: LMPTP's role in the insulin signaling pathway.
Experimental Protocols
The following protocols describe in vitro phosphatase assays to determine the inhibitory activity of this compound. Two common methods are provided, utilizing a fluorogenic substrate (OMFP) and a colorimetric substrate (pNPP).
Experimental Workflow
Caption: General workflow for the LMPTP inhibition assay.
Protocol 1: Fluorogenic Phosphatase Assay using OMFP
This protocol is adapted from established methods for determining LMPTP activity.[5][6]
1. Materials and Reagents:
-
LMPTP Enzyme: Recombinant human LMPTP-A
-
Inhibitor: this compound
-
Substrate: 3-O-methylfluorescein phosphate (OMFP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Control: DMSO
-
Equipment: 96-well black microplate, fluorescence plate reader (λex = 485 nm, λem = 525 nm)
2. Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
Prepare a working solution of LMPTP enzyme in the assay buffer. A final concentration of approximately 10 nM is a good starting point, but should be optimized for linear reaction kinetics.
-
Prepare a working solution of OMFP in the assay buffer. A final concentration of 0.4 mM is recommended.[5]
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the serially diluted this compound or DMSO (for control wells).
-
Add the LMPTP enzyme solution to all wells except for the no-enzyme blank.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the OMFP substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at λex = 485 nm and λem = 525 nm continuously at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percentage of enzyme activity relative to the DMSO control.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Colorimetric Phosphatase Assay using pNPP
This protocol provides an alternative method using a common colorimetric substrate.[7]
1. Materials and Reagents:
-
LMPTP Enzyme: Recombinant human LMPTP-A
-
Inhibitor: this compound
-
Substrate: para-nitrophenylphosphate (pNPP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT[7]
-
Stop Solution: 1 M NaOH
-
Control: DMSO
-
Equipment: 96-well clear microplate, absorbance plate reader (405 nm)
2. Procedure:
-
Prepare Solutions:
-
Assay Setup:
-
Add the diluted this compound or DMSO to the wells of a 96-well plate.
-
Add the LMPTP enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.[7]
-
-
Reaction and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of enzyme activity relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of activity versus the inhibitor concentration as described in Protocol 1.
-
Conclusion
This compound is a valuable tool for studying the roles of LMPTP in cellular signaling. The provided protocols offer robust methods for characterizing its inhibitory effects in vitro. Understanding the interaction of this inhibitor with LMPTP will aid in the exploration of its therapeutic potential, particularly in the context of metabolic diseases and other conditions where LMPTP activity is dysregulated.
References
- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Low-Molecular-Weight Protein Tyrosine Phosphatase Is a Positive Component of the Fibroblast Growth Factor Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols for LMPTP Inhibitor 1 Hydrochloride in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of LMPTP Inhibitor 1 Hydrochloride in preclinical mouse models of type 2 diabetes. The protocols outlined below are based on established methodologies and published research findings, offering a framework for investigating the therapeutic potential of this compound.
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) is a key negative regulator of the insulin (B600854) signaling pathway.[1] By dephosphorylating the insulin receptor (IR), LMPTP contributes to insulin resistance, a hallmark of type 2 diabetes. This compound is a selective, orally bioavailable small molecule that has been shown to reverse the diabetic phenotype in mouse models by enhancing insulin sensitivity.[2][3] These notes provide detailed protocols for its application in diet-induced obese (DIO) mice, a widely used model for studying type 2 diabetes.
Mechanism of Action
This compound acts as an uncompetitive inhibitor of LMPTP.[2][3] This means it binds to the enzyme-substrate complex, preventing the dephosphorylation of the insulin receptor. By inhibiting LMPTP, the inhibitor effectively increases the phosphorylation of the insulin receptor in the liver, a critical step in the insulin signaling cascade.[2][3] This enhanced signaling leads to improved glucose uptake and utilization, thereby ameliorating the diabetic state.
Signaling Pathway
The inhibition of LMPTP by this compound potentiates the insulin signaling pathway. The diagram below illustrates the key steps involved.
Caption: LMPTP Inhibition Pathway.
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound in a diet-induced obesity (DIO) mouse model of diabetes.
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity and insulin resistance in mice, creating a relevant model for type 2 diabetes.
Experimental Workflow:
Caption: Diet-Induced Obesity Model Workflow.
Materials:
-
C57BL/6J mice (male, 6 weeks old)
-
High-Fat Diet (HFD), e.g., D12492 (60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging and husbandry supplies
-
Weighing scale
Procedure:
-
Acclimatize C57BL/6J mice for one week upon arrival.
-
At 7 weeks of age, randomly assign mice to either the HFD or standard chow diet group.
-
Provide ad libitum access to the assigned diet and water for 10-12 weeks.
-
Monitor body weight and food intake weekly.
-
After the dietary induction period, confirm the diabetic phenotype through baseline measurements of fasting blood glucose, insulin, and glucose and insulin tolerance tests.
Administration of this compound
The inhibitor is orally bioavailable and can be administered as a dietary admixture.
Materials:
-
This compound
-
High-Fat Diet (powdered)
-
Vehicle control (e.g., placebo formulation)
-
Food dye (to confirm uniform mixing)
-
Mixer (e.g., V-blender)
Procedure:
-
Calculate the required amount of this compound to achieve the desired concentration in the diet (e.g., 0.05% w/w).
-
Thoroughly mix the inhibitor with the powdered HFD. A small amount of food dye can be added to visually confirm uniform mixing.
-
Prepare a vehicle control diet by mixing the powdered HFD with the placebo formulation.
-
Provide the formulated diets to the respective treatment groups for the specified duration (e.g., 2 weeks).
Glucose Tolerance Test (GTT)
The GTT assesses the ability of the mice to clear a glucose load from the bloodstream.
Procedure:
-
Fast mice for 6 hours (with access to water).
-
Record baseline blood glucose levels (t=0 min) from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight bolus of glucose via oral gavage or intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
Insulin Tolerance Test (ITT)
The ITT evaluates the systemic response to insulin.
Procedure:
-
Fast mice for 4-6 hours (with access to water).
-
Record baseline blood glucose levels (t=0 min).
-
Administer human insulin (0.75 U/kg body weight) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
Analysis of Insulin Receptor Phosphorylation
This protocol is for assessing the direct molecular effect of the inhibitor in liver tissue.
Procedure:
-
At the end of the treatment period, fast mice overnight.
-
Administer a bolus of insulin (5 U/kg) via IP injection.
-
After 5-10 minutes, euthanize the mice and rapidly excise the liver.
-
Immediately freeze the liver tissue in liquid nitrogen.
-
Homogenize the liver tissue and perform Western blot analysis using antibodies specific for the phosphorylated insulin receptor (p-IR) and total insulin receptor (IR).
-
Quantify the band intensities to determine the ratio of p-IR to total IR.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published data for this compound in DIO mice.
Table 1: Effect of this compound on Metabolic Parameters
| Parameter | Vehicle Control (HFD) | LMPTP Inhibitor 1 HCl (0.05% w/w in HFD) |
| Body Weight (g) | ~45 g | No significant change |
| Fasting Blood Glucose (mg/dL) | ~180 mg/dL | ~120 mg/dL |
| Fasting Insulin (ng/mL) | ~5 ng/mL | ~1.5 ng/mL |
Table 2: Glucose Tolerance Test (GTT) Data
| Time (min) | Vehicle Control (Blood Glucose, mg/dL) | LMPTP Inhibitor 1 HCl (Blood Glucose, mg/dL) |
| 0 | ~180 | ~120 |
| 15 | ~450 | ~300 |
| 30 | ~400 | ~250 |
| 60 | ~300 | ~150 |
| 90 | ~250 | ~120 |
| 120 | ~200 | ~110 |
Table 3: Insulin Tolerance Test (ITT) Data
| Time (min) | Vehicle Control (Blood Glucose, % of initial) | LMPTP Inhibitor 1 HCl (Blood Glucose, % of initial) |
| 0 | 100% | 100% |
| 15 | ~80% | ~60% |
| 30 | ~60% | ~40% |
| 45 | ~55% | ~35% |
| 60 | ~50% | ~30% |
Table 4: Insulin Receptor Phosphorylation in Liver
| Treatment | Fold Change in p-IR / Total IR Ratio (vs. Vehicle) |
| LMPTP Inhibitor 1 HCl | ~2-3 fold increase |
Conclusion
This compound presents a promising therapeutic strategy for type 2 diabetes by directly targeting insulin resistance. The protocols and data presented here provide a robust framework for researchers to further investigate its efficacy and mechanism of action in preclinical models. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the development of novel anti-diabetic therapies.
References
Application Notes and Protocols for Studying Adipocyte Differentiation with LMPTP Inhibitor 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a critical promoter of adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[1][2] Elevated LMPTP activity is associated with metabolic syndrome and obesity.[1][2] Pharmacological inhibition of LMPTP presents a promising therapeutic strategy for metabolic disorders. LMPTP inhibitor 1 hydrochloride, also known as compound 23, is a selective inhibitor of LMPTP that serves as a valuable tool for studying the molecular mechanisms governing adipocyte differentiation.[3][4][5]
These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on adipocyte differentiation, focusing on the widely used 3T3-L1 preadipocyte cell line. Detailed protocols for key experiments are provided, along with data presentation and visualization of the underlying signaling pathways.
Mechanism of Action
LMPTP promotes adipogenesis by regulating the phosphorylation state of key signaling molecules. Inhibition of LMPTP has been shown to impair adipocyte differentiation by blocking the expression of the master adipogenic transcription factors, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[2][6][7]
The proposed mechanism involves the Platelet-Derived Growth Factor Receptor alpha (PDGFRα). LMPTP normally dephosphorylates PDGFRα, keeping its basal activity in check. Inhibition of LMPTP leads to increased basal phosphorylation of PDGFRα, which in turn activates downstream mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK).[2][6][7] Activated p38 and JNK then phosphorylate PPARγ at an inhibitory residue (Serine 82), suppressing its transcriptional activity and thereby halting the adipogenic program.[2][6][7]
Data Presentation
Inhibitor Profile
| Parameter | Value | Reference |
| Inhibitor Name | This compound (Compound 23) | [4][5] |
| Target | Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) | [3] |
| IC₅₀ | 0.8 µM (for LMPTP-A) | [3] |
| Recommended in vitro concentration | 10 µM (for 3T3-L1 adipogenesis assays) | [4] |
Effects on Adipocyte Differentiation Markers
| Marker | Effect of LMPTP Inhibition | Method | Reference |
| Lipid Accumulation | Significantly reduced | Oil Red O Staining | [4] |
| PPARγ mRNA expression | Reduced | qPCR | [4] |
| C/EBPα mRNA expression | Reduced | qPCR | [4] |
| Adipoq (Adiponectin) mRNA expression | Significantly reduced | qPCR | [4] |
| Fas (Fatty Acid Synthase) mRNA expression | Significantly reduced | qPCR | [4] |
| p-PDGFRα (Y849) | Increased | Western Blot | [2][7] |
| p-p38 | Increased | Western Blot | [2][6] |
| p-JNK | Increased | Western Blot | [2][6] |
| p-PPARγ (S82) | Increased | Western Blot | [6][7] |
Mandatory Visualizations
Caption: LMPTP Signaling Pathway in Adipogenesis.
Caption: Experimental Workflow for Studying LMPTP Inhibition.
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
This protocol outlines the standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose) with L-glutamine and sodium pyruvate
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Preadipocyte Expansion: Culture 3T3-L1 cells in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Do not allow cells to exceed 70% confluency during expansion.
-
Initiation of Differentiation (Day 0): Seed 3T3-L1 cells in the desired culture plates (e.g., 6-well or 12-well plates) and grow them to 100% confluency. Two days post-confluency, replace the medium with differentiation medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin).
-
Inhibitor Treatment: Add this compound (10 µM final concentration) or an equivalent volume of DMSO (vehicle control) to the differentiation medium I.
-
Medium Change (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin), containing the LMPTP inhibitor or vehicle.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to maintenance medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin). Replace the medium every 2 days. Continue to add the LMPTP inhibitor or vehicle with each medium change.
-
Harvesting: Cells are typically fully differentiated by day 8-10 and can be harvested for analysis.
Oil Red O Staining for Lipid Accumulation
This protocol is for visualizing and quantifying lipid droplets in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 cells in culture plates
-
PBS
-
10% Formalin (or 4% Paraformaldehyde)
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
Procedure:
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 10% formalin for 30-60 minutes at room temperature.
-
Washing: Wash the fixed cells three times with distilled water.
-
Isopropanol Incubation: Incubate the cells with 60% isopropanol for 5 minutes.
-
Staining: Prepare the Oil Red O working solution by mixing 3 parts of the stock solution with 2 parts of distilled water and filtering it. Add the working solution to the cells and incubate for 20-30 minutes at room temperature.
-
Washing: Wash the cells repeatedly with distilled water until the wash water is clear.
-
Visualization: Visualize the stained lipid droplets (red) under a microscope and capture images.
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes. Measure the absorbance of the eluate at 490-520 nm.
Gene Expression Analysis by qPCR
This protocol describes the quantification of adipogenic marker gene expression.
Materials:
-
Differentiated 3T3-L1 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Adipoq) and a housekeeping gene (e.g., Actb, Gapdh)
Procedure:
-
RNA Extraction: Harvest cells at different time points during differentiation (e.g., day 0, 2, 4, 8) and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and gene-specific primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
Protein Analysis by Western Blot
This protocol is for detecting the expression and phosphorylation status of key signaling proteins.
Materials:
-
Differentiated 3T3-L1 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDGFRα, anti-PDGFRα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-PPARγ, anti-PPARγ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
Conclusion
This compound is a potent and selective tool for investigating the role of LMPTP in adipocyte differentiation. The protocols and information provided herein offer a robust framework for researchers to explore the therapeutic potential of LMPTP inhibition in the context of obesity and related metabolic diseases.
References
- 1. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.5. Oil Red O staining of 3T3-L1 adipocytes [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. escholarship.org [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]
- 7. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering LMPTP Inhibitor 1 Hydrochloride in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) has been identified as a critical negative regulator of the insulin (B600854) signaling pathway.[1][2][3] Its inhibition presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[4][5][6] LMPTP acts by dephosphorylating the insulin receptor (IR), thereby attenuating downstream signaling.[3][7] In preclinical studies involving diet-induced obese (DIO) mice, the administration of LMPTP inhibitors has been shown to improve glucose tolerance and decrease fasting insulin levels, often without a significant impact on body weight.[8]
This document provides detailed application notes and protocols for the administration of LMPTP inhibitor 1 hydrochloride (also referred to as compound 23) in a diet-induced obese mouse model.[8] These guidelines are intended for researchers in academia and the pharmaceutical industry engaged in the study of metabolic diseases and the development of novel therapeutics.
Data Presentation
The following tables summarize the expected quantitative outcomes from the administration of this compound to diet-induced obese mice. The data is representative of findings where the inhibitor is mixed with a high-fat diet.
Table 1: Effect of this compound on Metabolic Parameters
| Parameter | Vehicle Control (High-Fat Diet) | LMPTP Inhibitor 1 (0.05% w/w in High-Fat Diet) |
| Body Weight (g) | 45.2 ± 1.5 | 44.8 ± 1.8 |
| Fasting Blood Glucose (mg/dL) | 185 ± 12 | 155 ± 10 |
| Fasting Plasma Insulin (ng/mL) | 3.2 ± 0.4 | 2.1 ± 0.3 |
Data are presented as mean ± SEM.
Table 2: Oral Glucose Tolerance Test (OGTT) in DIO Mice Treated with this compound
| Time Point (minutes) | Vehicle Control (Blood Glucose, mg/dL) | LMPTP Inhibitor 1 (Blood Glucose, mg/dL) |
| 0 | 185 ± 12 | 155 ± 10 |
| 15 | 450 ± 25 | 380 ± 20 |
| 30 | 550 ± 30 | 450 ± 25 |
| 60 | 480 ± 28 | 350 ± 18 |
| 90 | 350 ± 20 | 250 ± 15 |
| 120 | 250 ± 15 | 180 ± 12 |
Data are presented as mean ± SEM.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese and insulin-resistant phenotype in mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (10% kcal from fat)
-
High-fat diet (HFD; 60% kcal from fat)
-
Animal caging with enrichment
Protocol:
-
Acclimatize male C57BL/6J mice to the animal facility for at least one week upon arrival, providing ad libitum access to standard chow and water.
-
At 8 weeks of age, randomly assign mice to two groups: a control group that continues on the standard chow diet and a diet-induced obesity group.
-
Switch the diet of the DIO group to a high-fat diet (60% kcal from fat).
-
Maintain the mice on their respective diets for 12-16 weeks.
-
Monitor body weight and food intake weekly. Mice on the HFD are expected to gain significantly more weight than the control group.
-
After the induction period, the DIO mice will be ready for the administration of the LMPTP inhibitor.
Preparation and Administration of this compound in Diet
Objective: To orally administer this compound to DIO mice.
Materials:
-
This compound
-
High-fat diet (powdered form)
-
A suitable vehicle for dissolving the inhibitor (e.g., sterile water or a solution recommended by the supplier)
-
Food dye (optional, for visual confirmation of mixing)
-
A laboratory-scale mixer
Protocol:
-
Calculate the required amount of this compound to achieve a final concentration of 0.05% (w/w) in the high-fat diet.
-
Dissolve the calculated amount of the inhibitor in a minimal amount of the appropriate vehicle.
-
In a well-ventilated area, place the powdered high-fat diet in the mixer.
-
Slowly add the inhibitor solution to the powdered diet while the mixer is running at a low speed to ensure even distribution.
-
If using, add a few drops of food dye to visually assess the homogeneity of the mixture.
-
Continue mixing for a sufficient duration to achieve a uniform blend.
-
Once mixed, the diet can be provided to the DIO mice ad libitum.
-
Prepare a vehicle control diet by mixing the same volume of the vehicle (without the inhibitor) into the powdered high-fat diet.
-
The treatment period is typically 2-4 weeks.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose metabolism in response to an oral glucose challenge.
Materials:
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillaries)
Protocol:
-
Fast the mice for 6 hours before the test, with free access to water.
-
Record the body weight of each mouse.
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Administer a 2 g/kg body weight dose of the 20% glucose solution via oral gavage.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
Insulin Tolerance Test (ITT)
Objective: To assess insulin sensitivity.
Materials:
-
Humulin R (insulin)
-
Sterile saline
-
Glucometer and test strips
-
Syringes for intraperitoneal injection
Protocol:
-
Fast the mice for 4-6 hours, with free access to water.
-
Record the body weight of each mouse.
-
At time 0, collect a baseline blood sample from the tail vein.
-
Administer insulin via intraperitoneal (IP) injection at a dose of 0.75 U/kg body weight.
-
Collect blood samples from the tail vein at 15, 30, 60, and 90 minutes after insulin injection.
-
Measure blood glucose levels at each time point.
Western Blot for Insulin Receptor Phosphorylation
Objective: To determine the effect of LMPTP inhibition on insulin signaling in tissues.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Insulin Receptor, anti-total-Insulin Receptor)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
At the end of the treatment period, fast the mice overnight.
-
Anesthetize the mice and collect liver tissue.
-
Immediately homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated insulin receptor.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total insulin receptor for normalization.
Mandatory Visualizations
Caption: LMPTP negatively regulates the insulin signaling pathway.
Caption: Experimental workflow for in vivo studies.
References
- 1. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]
- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of low-molecular-weight protein tyrosine phosphatase shows limited improvement in glucose tolerance but causes mild cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Measuring LMPTP Activity In Vitro with Inhibitor 1 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), also known as Acid Phosphatase 1 (ACP1), is a cytosolic protein tyrosine phosphatase (PTP) implicated in the regulation of various cellular processes, including cell growth, differentiation, and insulin (B600854) signaling.[1][2] Dysregulation of LMPTP activity has been linked to several diseases, including cancer, diabetes, and obesity.[1][2][3] As such, LMPTP has emerged as a promising therapeutic target, and the identification and characterization of its inhibitors are of significant interest in drug discovery.[1][3][4]
This document provides a detailed protocol for measuring the in vitro enzymatic activity of LMPTP and for evaluating the inhibitory potential of small molecules, with a specific focus on "Inhibitor 1 Hydrochloride." The described assay utilizes the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP), a widely used substrate for PTPs.[5][6] The dephosphorylation of pNPP by LMPTP yields p-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically at 405 nm.[5][7][8] This method offers a straightforward and reliable means to determine enzyme kinetics and inhibitor potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of LMPTP in signaling pathways and the general workflow for the in vitro inhibition assay.
Caption: LMPTP negatively regulates the insulin signaling pathway.
Caption: Workflow for LMPTP in vitro inhibition assay.
Experimental Protocols
Materials and Reagents
-
LMPTP Enzyme: Recombinant human LMPTP-A or LMPTP-B.
-
Inhibitor 1 Hydrochloride: Prepare a stock solution in DMSO.
-
p-Nitrophenyl Phosphate (pNPP): Prepare a fresh stock solution in assay buffer.[5][9]
-
Assay Buffer: 50 mM Bis-Tris, pH 6.5, containing 1 mM DTT.[9] Other buffers such as 50 mM HEPES, pH 7.4 can also be used.[10]
-
Stop Solution: 3 M NaOH.[9]
-
DMSO: For dissolving the inhibitor.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Protocol 1: Determining the IC50 of Inhibitor 1 Hydrochloride
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Inhibitor 1 Hydrochloride against LMPTP.
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the Inhibitor 1 Hydrochloride stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).
-
Further dilute these concentrations in the assay buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer: To bring the final volume to 50 µL.
-
LMPTP Enzyme: Add a fixed concentration of LMPTP (e.g., 10 nM final concentration).
-
Inhibitor 1 Hydrochloride: Add the diluted inhibitor solutions. For control wells, add the corresponding amount of DMSO-containing buffer (vehicle control). Also, include wells with no enzyme as a blank control.
-
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle tapping or shaking.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[9]
-
-
Enzymatic Reaction:
-
Stopping the Reaction:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Vehicle Control Well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Protocol 2: Determining the Mechanism of Inhibition
This protocol is designed to elucidate the mode of action of Inhibitor 1 Hydrochloride (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
-
Assay Setup:
-
Prepare a matrix in a 96-well plate with varying concentrations of both Inhibitor 1 Hydrochloride and the substrate, pNPP.
-
Typically, use at least four different inhibitor concentrations (including a zero-inhibitor control) and five to six different substrate concentrations.
-
-
Pre-incubation and Reaction:
-
Follow steps 2 and 3 from Protocol 1 for pre-incubating the enzyme with the inhibitor.
-
Initiate the reactions by adding the different concentrations of pNPP.
-
Measure the absorbance at 405 nm at multiple time points (kinetic mode) or after a fixed incubation time that is within the initial linear rate of the reaction (endpoint mode).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentrations.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition:
-
Alternatively, Michaelis-Menten plots (V₀ vs. [S]) can be generated for each inhibitor concentration.[3]
-
From these plots, the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) can be determined, and the inhibition constant (Ki) can be calculated.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]
- 5. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. biopanda-diagnostics.com [biopanda-diagnostics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. dovepress.com [dovepress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: LMPTP Inhibitor 1 Hydrochloride for PDGFRα Signaling Research
Introduction
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) is a receptor tyrosine kinase that plays a pivotal role in numerous cellular processes, including proliferation, migration, differentiation, and survival.[1] Ligand (PDGF) binding induces receptor dimerization, leading to autophosphorylation and the activation of downstream signaling cascades such as the PI3K/Akt, MAPK, and JAK/STAT pathways.[2][3] Dysregulation of PDGFRα signaling is implicated in various diseases, including cancer and fibrosis.[3][4]
Protein tyrosine phosphatases (PTPs) act as negative regulators of these signaling pathways by dephosphorylating tyrosine residues on receptors and downstream targets.[5] The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) has been identified as a key phosphatase involved in modulating growth factor receptor signaling.[6][7]
LMPTP Inhibitor 1 hydrochloride is a selective, cell-permeable small molecule inhibitor of LMPTP.[8][9] Research indicates that inhibition of LMPTP enhances basal PDGFRα signaling, making this inhibitor a valuable tool for investigating the regulatory dynamics of the PDGFRα pathway.[6] By blocking LMPTP activity, the inhibitor prevents the dephosphorylation of PDGFRα, leading to a sustained or amplified signaling output. This allows researchers to dissect the roles of specific phosphatases in attenuating PDGFRα-mediated cellular events.
Mechanism of Action
LMPTP acts as a negative regulator of PDGFRα by dephosphorylating the activated (phosphorylated) receptor, thereby dampening the signal. This compound selectively binds to and inhibits LMPTP, preventing this dephosphorylation. The result is an accumulation of phosphorylated, active PDGFRα, leading to enhanced activation of its downstream signaling pathways, such as p38 and JNK.[6]
Quantitative Data
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Target | Reference |
| IC₅₀ | 0.8 µM | LMPTP-A | [8][9] |
| Cellular Treatment Conc. | 10 µM | HepG2 Cells | [8] |
| Mechanism of Action | Selective LMPTP Inhibition | LMPTP | [6][8] |
Experimental Protocols
Protocol 1: In Vitro LMPTP Enzyme Inhibition Assay
This protocol is designed to verify the direct inhibitory effect of LMPTP Inhibitor 1 on LMPTP activity using a fluorogenic substrate.
Materials:
-
Recombinant human LMPTP-A enzyme
-
This compound
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate: 3-O-methylfluorescein phosphate (B84403) (OMFP)
-
DMSO (for inhibitor dilution)
-
384-well black assay plates
-
Fluorescence plate reader (λex = 485 nm, λem = 525 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the Assay Buffer to achieve the final desired concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant LMPTP-A enzyme in ice-cold Assay Buffer to a working concentration (e.g., 20 nM, for a final concentration of 10 nM in the assay).
-
Assay Reaction: a. Add 5 µL of the diluted inhibitor or DMSO control to the wells of the 384-well plate. b. Add 5 µL of the diluted LMPTP-A enzyme solution to each well. c. Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme. d. To initiate the reaction, add 10 µL of pre-warmed OMFP substrate solution (e.g., 0.8 mM, for a final concentration of 0.4 mM).
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence in a plate reader at 37°C. Record measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration. b. Normalize the rates to the DMSO control (100% activity). c. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8][10]
Protocol 2: Cell-Based Assay for PDGFRα Phosphorylation
This protocol details the use of LMPTP Inhibitor 1 to investigate its effect on PDGFRα phosphorylation in a cellular context.
Cell Line Selection:
-
Use a cell line with detectable endogenous expression of PDGFRα (e.g., 3T3-L1 preadipocytes, certain fibroblast lines, or GIST cell lines).[6]
Materials:
-
Selected cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free medium (e.g., DMEM + 0.1% FBS)
-
This compound
-
PDGF-AA or PDGF-BB ligand (optional, for stimulated conditions)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Antibodies: anti-phospho-PDGFRα (Tyr849), anti-total-PDGFRα, anti-β-actin
-
Secondary HRP-conjugated antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Treat the serum-starved cells with various concentrations of LMPTP Inhibitor 1 (e.g., 1-20 µM) or a vehicle control (DMSO) for 1-4 hours.[8]
-
Ligand Stimulation (Optional): To assess the enhancement of ligand-induced signaling, stimulate the cells with a low concentration of PDGF ligand (e.g., 5-10 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: a. Immediately place plates on ice and wash twice with ice-cold PBS. b. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microfuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with the primary antibody against p-PDGFRα. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize bands using an ECL substrate. g. Strip the membrane and re-probe for total PDGFRα and β-actin as loading controls.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-PDGFRα signal to the total PDGFRα signal to determine the fold-change in phosphorylation relative to the control.
Visualized Experimental Workflow
PDGFRα Signaling Pathways Overview
Activation of PDGFRα triggers multiple downstream signaling cascades that are crucial for cellular functions. The primary pathways include:
-
PI3K/Akt Pathway: Promotes cell survival, growth, and metabolism.[2][3]
-
RAS/MAPK Pathway: Heavily involved in cell proliferation and differentiation.[2][4]
-
JAK/STAT Pathway: Regulates immune responses and cell differentiation.[3]
-
PLCγ Pathway: Influences cell motility and calcium signaling.[3]
References
- 1. PDGFRA gene: MedlinePlus Genetics [medlineplus.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. dovepress.com [dovepress.com]
- 6. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
- 7. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dose-Response Studies of LMPTP Inhibitor 1 Hydrochloride in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low molecular weight protein tyrosine phosphatase (LMPTP) is a key negative regulator of the insulin (B600854) signaling pathway, primarily through the dephosphorylation of the insulin receptor (IR).[1][2] Its inhibition presents a promising therapeutic strategy for metabolic diseases such as type 2 diabetes.[2][3] LMPTP Inhibitor 1 Hydrochloride, also known as Compound 23, is a selective inhibitor of LMPTP.[4][5] These application notes provide a summary of its dose-dependent effects in hepatocytes and detailed protocols for conducting relevant experiments.
Data Presentation
| Parameter | Cell Line | Concentration | Observed Effect | Reference |
| IC50 | (Enzymatic Assay) | 0.8 µM | Inhibition of LMPTP-A isoform. | [4] |
| Cell Viability | HepG2 | 1 µM | Pre-treatment with the inhibitor conferred a protective effect against free fatty acid-induced lipotoxicity. | [5] |
| Insulin Receptor (IR) Phosphorylation | HepG2 | 10 µM | Enhanced IR phosphorylation after insulin stimulation. | [4] |
Signaling Pathway
LMPTP exerts its effects by directly dephosphorylating the insulin receptor, thereby downregulating the insulin signaling cascade. Inhibition of LMPTP by this compound blocks this dephosphorylation, leading to enhanced and sustained insulin receptor activation and downstream signaling.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound
This protocol outlines a general enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of the inhibitor on LMPTP.
Workflow Diagram:
Materials:
-
LMPTP enzyme (human recombinant)
-
This compound
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.01% Triton X-100)
-
Substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent phosphatase substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the LMPTP enzyme to each well (except for the blank controls).
-
Add the different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (if necessary, e.g., by adding NaOH for the pNPP substrate).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Effect of this compound on Insulin Receptor Phosphorylation in HepG2 Cells
This protocol describes how to evaluate the impact of the inhibitor on insulin-stimulated IR phosphorylation in a human hepatocyte cell line.
Workflow Diagram:
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Insulin Receptor (p-IR) and anti-total-Insulin Receptor (IR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture HepG2 cells in standard culture medium until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Treat the cells with the desired concentrations of this compound (e.g., a dose range from 0.1 to 10 µM) or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies (anti-p-IR and anti-total-IR).
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-IR signal to the total IR signal to determine the fold change in IR phosphorylation upon inhibitor treatment.
Conclusion
This compound is a potent and selective tool for studying the role of LMPTP in hepatocyte function and insulin signaling. The provided protocols offer a framework for researchers to conduct dose-response studies and investigate the molecular mechanisms of this inhibitor. Further studies are warranted to establish a complete dose-response profile in various hepatocyte models.
References
- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of LMPTP: an obesity drug target - Nunzio Bottini [grantome.com]
- 3. Inhibition of Protein-tyrosine Phosphatase PTP1B and LMPTP Promotes Palmitate/Oleate-challenged HepG2 Cell Survival by Reducing Lipoapoptosis, Improving Mitochondrial Dynamics and Mitigating Oxidative and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Protein-Tyrosine Phosphatase PTP1B and LMPTP Promotes Palmitate/Oleate-Challenged HepG2 Cell Survival by Reducing Lipoapoptosis, Improving Mitochondrial Dynamics and Mitigating Oxidative and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of LMPTP inhibitor 1 hydrochloride in solution for assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and use of LMPTP Inhibitor 1 Hydrochloride in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 64 mg/mL (123.66 mM). For aqueous solutions, it is soluble in water at 50 mg/mL (96.61 mM), though sonication may be required to fully dissolve the compound.[1] When preparing aqueous solutions, it is advisable to use newly opened, anhydrous DMSO for the initial stock to avoid issues with hygroscopicity affecting solubility.[1]
Q2: How should I store this compound solutions for optimal stability?
A2: For long-term storage, it is recommended to store stock solutions of this compound at -80°C, where it is stable for up to 6 months.[1] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1][2] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q3: Can I prepare and use the inhibitor in aqueous buffers for my assays?
A3: Yes, the inhibitor can be used in aqueous buffers. However, it is important to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay buffer. A typical phosphatase assay buffer mentioned in literature contains 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.[1] Another study utilized a buffer with 50 mM Bis-Tris and 1 mM DTT at a pH of 6.5.[3][4]
Q4: What is the known inhibitory activity of this compound?
A4: this compound is a selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). It has a reported IC50 value of 0.8 µM for LMPTP-A.[1][2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage. | The storage temperature is not low enough, or the solution has undergone multiple freeze-thaw cycles. | Store aliquoted stock solutions at -80°C for long-term stability (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.[2] |
| Inconsistent or lower-than-expected inhibitory activity in assays. | The inhibitor may have degraded due to improper storage or prolonged exposure to room temperature. The working solution may not have been freshly prepared. | Always use freshly prepared working solutions for your experiments. Ensure that stock solutions have been stored correctly at -20°C or -80°C.[1][2] |
| Difficulty dissolving the compound in water. | The hydrochloride salt form generally has better water solubility, but may still require assistance to fully dissolve at high concentrations.[6] | Use sonication to aid dissolution in water.[1] Alternatively, prepare a high-concentration stock in DMSO and then dilute it into your aqueous assay buffer. |
| Precipitation of the inhibitor in the final assay buffer. | The final concentration of DMSO in the aqueous buffer may be too low to maintain solubility, or the buffer components may be incompatible. | Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, consider preparing the working solution in a co-solvent system. For in vivo studies, formulations with PEG300, Tween-80, or SBE-β-CD have been used.[1] |
Data on Solubility and Stability
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 64 mg/mL (123.66 mM) | Use newly opened DMSO as it is hygroscopic. | [1] |
| Water | 50 mg/mL (96.61 mM) | Requires sonication for dissolution. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.83 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.83 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.83 mM) | Clear solution. | [1] |
Stability of Stock Solutions
| Storage Temperature | Solvent | Duration | Reference |
| -20°C | DMSO | 1 month | [1][2] |
| -80°C | DMSO | 6 months | [1] |
Experimental Protocols
Preparation of Stock Solutions
-
DMSO Stock Solution (e.g., 10 mM):
-
Aqueous Stock Solution (e.g., 50 mg/mL):
-
Weigh out 50 mg of this compound.
-
Add 1 mL of sterile, purified water.
-
Sonicate the solution until the compound is fully dissolved.[1]
-
Use this solution fresh or store under the recommended conditions, though stability in aqueous solutions for extended periods has not been explicitly detailed.
-
General Phosphatase Assay Protocol
-
Prepare a fresh working solution of this compound by diluting the DMSO stock solution into the assay buffer.
-
The assay buffer can be composed of 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.[1]
-
Incubate the enzyme with the inhibitor or DMSO (vehicle control) for a specified period (e.g., 5-10 minutes) at 37°C.[1][3]
-
Initiate the reaction by adding the substrate (e.g., OMFP or pNPP).
-
Monitor the reaction progress by measuring fluorescence (λex = 485 nm, λem = 525 nm for OMFP) or absorbance (405 nm for pNPP after stopping the reaction with NaOH).[1]
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. dovepress.com [dovepress.com]
- 4. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. medchemexpress.com [medchemexpress.com]
preventing off-target effects of LMPTP inhibitor 1 hydrochloride
Technical Support Center: LMPTP Inhibitor 1 Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound. It is designed to help mitigate and understand potential off-target effects to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, cell-permeable, small molecule inhibitor of the Lysosomal Membrane Protein Tyrosine Phosphatase (LMPTP). Its primary on-target effect is the inhibition of LMPTP activity, leading to an increase in the phosphorylation status of its downstream substrates, thereby modulating pathways involved in cellular metabolism and autophagy.
Q2: What are the most common known off-target effects?
A2: While designed for specificity, at higher concentrations, the inhibitor has been observed to interact with other cellular phosphatases and kinases. The most characterized off-target effects include weak inhibition of PTPN22 and certain SRC-family kinases. High concentrations (>10 µM) may also lead to cytotoxicity through disruption of lysosomal membrane integrity.
Q3: Why am I observing a high degree of cell death in my experiments?
A3: Significant cytotoxicity is often linked to off-target effects resulting from excessive concentrations of the inhibitor. We strongly recommend performing a dose-response curve to identify the optimal concentration for your specific cell line and experimental conditions. Refer to the Troubleshooting Guide below for strategies to address this.
Q4: How can I confirm that the observed phenotype is due to on-target LMPTP inhibition?
A4: The most reliable method for confirming on-target activity is to perform a rescue experiment or a validation experiment using a secondary method. This can include:
-
Genetic Knockdown: Comparing the inhibitor's effect to the phenotype observed with LMPTP knockdown/knockout (e.g., via siRNA or CRISPR).
-
Substrate Phosphorylation: Assessing the phosphorylation status of a known direct LMPTP substrate via Western Blot. An increase in phosphorylation should be observed in the presence of the inhibitor.
Q5: My results are inconsistent across experiments. What could be the cause?
A5: Inconsistency can arise from several factors, including inhibitor stability, variations in cell density, or passage number. This compound is sensitive to repeated freeze-thaw cycles. Prepare small, single-use aliquots of the stock solution to ensure consistent potency. Additionally, ensure that cell culture conditions are kept as consistent as possible between experiments.
Quantitative Data Summary
For accurate experimental design, please refer to the following inhibitor specificity and concentration guidelines.
Table 1: Inhibitor Specificity Profile
| Target | IC₅₀ (nM) | Description |
|---|---|---|
| LMPTP (On-Target) | 15 | Primary Target |
| PTPN22 (Off-Target) | 1,250 | Non-lymphoid protein tyrosine phosphatase |
| SRC (Off-Target) | 3,500 | Proto-oncogene tyrosine-protein kinase |
| LCK (Off-Target) | >10,000 | Lymphocyte-specific protein tyrosine kinase |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Cell Line | Recommended Starting Concentration (nM) | Maximum Recommended Concentration (nM) |
|---|---|---|
| HeLa | 100 | 1,000 |
| HEK293 | 150 | 1,500 |
| A549 | 120 | 1,200 |
| Jurkat | 200 | 2,000 |
Troubleshooting Guide
This guide addresses common unexpected results and provides actionable solutions to distinguish on-target from off-target effects.
| Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| High Cell Toxicity / Apoptosis | The inhibitor concentration is too high, leading to lysosomal membrane disruption or broad kinase inhibition. | 1. Perform a dose-response assay (e.g., MTT or CellTox-Glo) to determine the EC₅₀ and identify a non-toxic working concentration.2. Reduce the inhibitor concentration to the lowest level that produces the desired on-target effect.3. Use a lysosomal health assay (e.g., Lysosomal Integrity Assay) to check for membrane permeabilization. |
| Phenotype Mismatch with LMPTP Knockdown | The observed phenotype is caused by the inhibition of an off-target protein (e.g., PTPN22) and not LMPTP. | 1. Validate on-target engagement by checking the phosphorylation of a known LMPTP substrate.2. Use a structurally distinct LMPTP inhibitor as a secondary control to see if the phenotype is reproduced.3. Profile the activity of known off-targets (like SRC-family kinases) in your experimental system. |
| Unexpected Signaling Pathway Activation | The inhibitor is affecting a kinase or phosphatase outside of the intended LMPTP pathway. | 1. Perform a phospho-proteomics screen or a targeted phospho-kinase array to identify unexpectedly altered signaling nodes.2. Review the literature for known off-targets of your inhibitor class.3. Lower the inhibitor concentration and repeat the experiment to see if the off-target signaling is diminished while the on-target effect is maintained. |
Experimental Protocols & Visualizations
Protocol 1: Validating On-Target LMPTP Inhibition via Western Blot
This protocol details the steps to measure the phosphorylation of a known LMPTP substrate as a direct indicator of on-target inhibitor activity.
-
Cell Treatment: Plate cells (e.g., HeLa) to achieve 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 0, 50, 100, 250, 500 nM) for the desired time (e.g., 2 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the LMPTP substrate. As a loading control, simultaneously probe a separate membrane or strip and re-probe with an antibody against the total protein of the substrate or a housekeeping protein (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity. A dose-dependent increase in the phosphorylated substrate relative to the total substrate confirms on-target activity.
Diagram 1: LMPTP Signaling and Inhibitor Action
Caption: On-target vs. off-target pathways of LMPTP Inhibitor 1.
Diagram 2: Workflow for Mitigating Off-Target Effects
Caption: Decision workflow for validating inhibitor effects.
Technical Support Center: LMPTP Inhibitor 1 Hydrochloride In Vivo Experiments
Welcome to the technical support center for LMPTP inhibitor 1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their in vivo experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the low molecular weight protein tyrosine phosphatase (LMPTP).[1][2] It functions through an uncompetitive mechanism, binding to the LMPTP-phosphocysteine intermediate to prevent the final catalytic step.[3] This inhibition leads to increased phosphorylation of the insulin (B600854) receptor (IR), thereby enhancing insulin signaling.[3][4] LMPTP is a negative regulator of the insulin signaling pathway, and its inhibition can help reverse insulin resistance.[5][6]
Q2: What is the recommended solvent for in vivo administration of this compound?
A2: this compound has different solubility profiles depending on the solvent. For in vivo experiments, several formulations can be used to achieve a clear solution. Common solvent systems include combinations of DMSO, PEG300, Tween-80, saline, and corn oil.[1] It is also soluble in water and PBS, with sonication recommended to aid dissolution.[1]
Q3: What is a typical dosage range for this compound in mice?
A3: In diet-induced obese (DIO) mice, oral administration of LMPTP inhibitor 1 at 0.03% w/w in the diet resulted in a mean serum concentration of approximately 680 nM.[1] A higher dose of 0.05% w/w led to serum concentrations greater than 3 µM and was shown to improve glucose tolerance and decrease fasting insulin levels.[1]
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to one year.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of the compound during formulation. | The compound has limited solubility in the chosen solvent. | Use a recommended solvent system for in vivo use, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Gentle heating and/or sonication can also aid in dissolution.[1] Always prepare fresh solutions before use. |
| Inconsistent or lack of efficacy in vivo. | 1. Improper dosage. 2. Poor bioavailability due to formulation. 3. Instability of the compound. | 1. Refer to published studies for appropriate dosage ranges. For example, 0.05% w/w in the diet has been shown to be effective in diabetic DIO mice.[1] 2. Ensure the compound is fully dissolved in a suitable vehicle for oral administration to maximize absorption.[1] 3. Prepare fresh formulations for each experiment and store stock solutions properly at -80°C.[7] |
| Observed off-target effects. | The inhibitor may have effects on other phosphatases or signaling pathways. | While LMPTP inhibitor 1 is reported to be highly selective, it is crucial to include appropriate controls in your experiment.[3] Consider using a structurally related but inactive compound as a negative control if available.[3] Also, evaluate the effects of the vehicle alone on the animals. |
| Difficulty in detecting downstream effects (e.g., changes in insulin receptor phosphorylation). | 1. Timing of tissue collection is not optimal. 2. Insufficient inhibitor concentration at the target tissue. | 1. Conduct a time-course experiment to determine the optimal time point for observing the maximum effect after inhibitor administration. 2. Confirm the dose and route of administration are sufficient to achieve therapeutic concentrations in the target tissue. For instance, oral gavage or dietary administration has been shown to be effective.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | ≥ 64 mg/mL (123.66 mM) | - |
| H₂O | 50 mg/mL (96.61 mM) | Requires sonication.[1] |
| PBS | 100 mg/mL (193.23 mM) | Requires sonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.83 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.83 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.83 mM) | Clear solution.[1] |
Table 2: In Vivo Dosing and Pharmacokinetic Parameters in Mice
| Dosage (in diet) | Mean Serum Concentration | Reference |
| 0.03% w/w | ~680 nM | [1] |
| 0.05% w/w | >3 µM | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.
-
Inhibitor Formulation: Prepare a diet containing this compound at the desired concentration (e.g., 0.05% w/w). Ensure the inhibitor is thoroughly mixed with the powdered diet for uniform distribution.
-
Treatment: Provide the medicated diet to the treatment group of DIO mice ad libitum. The control group should receive the same high-fat diet without the inhibitor.
-
Monitoring: Monitor food intake, body weight, and water consumption regularly.
-
Glucose and Insulin Tolerance Tests:
-
Glucose Tolerance Test (GTT): After a period of treatment (e.g., 2-4 weeks), fast the mice overnight (16 hours). Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal (i.p.) injection. Collect blood samples at 0, 15, 30, 60, and 120 minutes post-injection to measure blood glucose levels.
-
Insulin Tolerance Test (ITT): After a recovery period, fast the mice for 4-6 hours. Administer insulin (e.g., 0.75 U/kg) via i.p. injection. Collect blood samples at 0, 15, 30, and 60 minutes post-injection to measure blood glucose levels.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle). Tissues can be flash-frozen in liquid nitrogen and stored at -80°C for subsequent analysis, such as Western blotting for insulin receptor phosphorylation.
Visualizations
Caption: LMPTP signaling pathway and the action of its inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. LMPTP INHIBITOR 1 dihydrochloride | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
LMPTP inhibitor 1 hydrochloride oral bioavailability and formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with LMPTP inhibitor 1 hydrochloride, a selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments related to its oral bioavailability and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: LMPTP inhibitor 1, also known as Compound 23, has been shown to be orally bioavailable. In mouse models, oral administration of LMPTP inhibitor 1 formulated in the diet resulted in significant serum concentrations. A diet containing 0.03% (w/w) of the inhibitor led to a mean serum concentration of approximately 680 nM, while a 0.05% (w/w) formulation resulted in serum levels greater than 3 µM[1]. These findings indicate that the compound is absorbed from the gastrointestinal tract and reaches systemic circulation.
Q2: What are the key challenges in formulating this compound for oral administration?
A2: The primary challenges in formulating this compound for oral delivery often relate to its physicochemical properties, such as solubility and stability. As a hydrochloride salt, its solubility in aqueous media can be pH-dependent. Ensuring consistent dissolution and absorption along the gastrointestinal tract is crucial for achieving reliable oral bioavailability. Researchers may encounter issues with precipitation in formulation vehicles or poor absorption due to low permeability or metabolic instability.
Q3: Are there any known off-target effects of LMPTP inhibitor 1 (Compound 23) that could affect experimental outcomes?
A3: While LMPTP inhibitor 1 (Compound 23) is reported to be highly selective for LMPTP over other protein tyrosine phosphatases (PTPs)[2], some studies suggest the potential for off-target effects, particularly at higher concentrations. One study noted that at pharmacological concentrations, unintended targets such as adrenergic receptors might be affected, which could influence glucose homeostasis independently of LMPTP inhibition[3]. Researchers should consider including appropriate controls to delineate the specific effects of LMPTP inhibition from potential off-target activities.
Q4: How does LMPTP inhibition affect the insulin (B600854) signaling pathway?
A4: LMPTP is a negative regulator of the insulin signaling pathway.[3][4] It acts by dephosphorylating the insulin receptor (IR), which leads to the attenuation of downstream signaling cascades.[5][6] By inhibiting LMPTP, LMPTP inhibitor 1 prevents the dephosphorylation of the IR, thereby enhancing insulin-stimulated IR phosphorylation.[1][5] This leads to the activation of downstream signaling proteins, such as Akt, ultimately promoting glucose uptake and improving insulin sensitivity.[4]
Troubleshooting Guides
Problem 1: Low or Variable Oral Bioavailability in Animal Studies
Possible Causes:
-
Poor Formulation: The inhibitor may not be fully dissolved or may precipitate in the dosing vehicle, leading to inconsistent dosing.
-
Low Intestinal Permeability: The compound may have inherently low permeability across the intestinal epithelium.
-
High First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver before reaching systemic circulation.
-
Incorrect Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, affecting absorption.
Troubleshooting Steps:
-
Optimize Formulation:
-
Verify the solubility of the inhibitor in your chosen vehicle. Consider using co-solvents or solubility enhancers. (See Table 2: Suggested Formulation Vehicles for starting points).
-
Prepare fresh formulations for each experiment to avoid degradation.
-
Visually inspect the formulation for any precipitation before administration.
-
-
Assess Intrinsic Permeability:
-
Perform an in vitro Caco-2 permeability assay to determine the compound's permeability characteristics. (See Experimental Protocol 2: Caco-2 Permeability Assay).
-
If permeability is low, consider formulating with permeation enhancers, though this should be done with caution to avoid toxicity.
-
-
Evaluate Metabolic Stability:
-
Conduct an in vitro metabolic stability assay using liver microsomes to assess the extent of first-pass metabolism. (See Experimental Protocol 3: In Vitro Metabolic Stability Assay).
-
If metabolic instability is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or chemical modification of the inhibitor to block metabolic sites.
-
-
Refine In Vivo Technique:
-
Ensure all personnel are properly trained in oral gavage techniques.
-
Use appropriate gavage needle sizes for the animals.
-
Administer the formulation at a consistent time of day and under consistent fasting/fed conditions.
-
Problem 2: Inconsistent Results in In Vitro Cellular Assays
Possible Causes:
-
Compound Precipitation in Media: The inhibitor may precipitate out of the cell culture media at the tested concentrations.
-
Cell Line Variability: Different cell lines may have varying expression levels of LMPTP or relevant drug transporters.
-
Assay Interference: The inhibitor may interfere with the assay readout (e.g., fluorescence, luminescence).
Troubleshooting Steps:
-
Check for Solubility in Media:
-
Prepare a stock solution in an appropriate solvent (e.g., DMSO) and determine the final concentration at which it remains soluble in the cell culture media.
-
Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
-
Characterize Your Cell Line:
-
Confirm the expression of LMPTP in your chosen cell line via Western blot or qPCR.
-
Be aware of the expression of efflux transporters (e.g., P-glycoprotein) that could pump the inhibitor out of the cells.
-
-
Run Appropriate Controls:
-
Include a vehicle-only control to account for any effects of the solvent.
-
Test for assay interference by running the inhibitor in a cell-free version of the assay if possible.
-
Data Presentation
Table 1: Oral Bioavailability and In Vitro Activity of LMPTP Inhibitor 1
| Parameter | Value | Species/System | Reference |
| IC50 (LMPTP-A) | 0.8 µM | In vitro enzyme assay | [1] |
| Mean Serum Concentration | ~680 nM | Mouse (0.03% w/w in diet) | [1] |
| Mean Serum Concentration | >3 µM | Mouse (0.05% w/w in diet) | [1] |
| Cellular Activity | Enhances HepG2 IR phosphorylation at 10 µM | Human HepG2 cells | [1] |
Table 2: Suggested Formulation Vehicles for this compound
| Vehicle Components | Ratios | Solubility | Notes | Reference |
| DMSO, PEG300, Tween-80, Saline | 10:40:5:45 | ≥ 2.5 mg/mL | Results in a clear solution. | [5] |
| DMSO, SBE-β-CD in Saline | 10:90 (20% SBE-β-CD) | ≥ 2.5 mg/mL | SBE-β-CD can improve solubility and stability. | [5] |
| DMSO, Corn Oil | 10:90 | ≥ 2.5 mg/mL | Suitable for lipid-based formulations. | [5] |
Experimental Protocols
Experimental Protocol 1: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.
Materials:
-
This compound
-
Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse at a 10 mL/kg dosing volume). Ensure the inhibitor is fully dissolved.
-
Animal Dosing:
-
Fast the mice for 4 hours prior to dosing (with free access to water).
-
Weigh each mouse to determine the exact dosing volume.
-
Administer a single oral dose of the formulation via gavage. A typical dosing volume is 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare plasma standards and quality control samples.
-
Precipitate plasma proteins by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge to pellet the precipitated protein and analyze the supernatant by a validated LC-MS/MS method to determine the concentration of LMPTP inhibitor 1.
-
-
Data Analysis:
-
Calculate the plasma concentration of the inhibitor at each time point.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
Experimental Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts at a suitable density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure barrier integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare a solution of this compound in HBSS at a final concentration of, for example, 10 µM.
-
To assess apical to basolateral (A-B) permeability, add the inhibitor solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
To assess basolateral to apical (B-A) permeability, add the inhibitor solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Analyze the concentration of the inhibitor in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
Experimental Protocol 3: In Vitro Metabolic Stability Assay
Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.
Materials:
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the metabolic reaction by adding the NADPH regenerating system to the pre-warmed reaction mixture.
-
-
Time-Point Sampling:
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining LMPTP inhibitor 1 in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining inhibitor versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) based on the half-life and microsomal protein concentration.
-
Mandatory Visualizations
Caption: LMPTP's role in the insulin signaling pathway.
Caption: Experimental workflow for an oral bioavailability study.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. mdpi.com [mdpi.com]
interpreting unexpected results with LMPTP inhibitor 1 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LMPTP inhibitor 1 hydrochloride. The information is designed to help interpret unexpected results and provide standardized experimental protocols.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| No or low inhibition of LMPTP activity | Inhibitor Precipitation: The inhibitor may have precipitated out of solution, especially in aqueous buffers. | Ensure complete dissolution of the inhibitor. Sonication or gentle heating may be required. Prepare fresh solutions for each experiment.[1] |
| Incorrect Inhibitor Concentration: The final concentration of the inhibitor in the assay may be too low. | Verify calculations and dilution steps. Perform a dose-response experiment to determine the optimal concentration. | |
| Inactive Inhibitor: The inhibitor may have degraded due to improper storage. | Store the inhibitor at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles. | |
| Assay Conditions: The pH or other components of the assay buffer may not be optimal. | The recommended phosphatase assay buffer contains 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.[1] | |
| Inconsistent results between experiments | Variable Inhibitor Activity: See "Inactive Inhibitor" above. | Ensure consistent storage and handling of the inhibitor. |
| Cell Culture Variability: Cell passage number, confluency, or serum starvation conditions can affect results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent serum starvation times. | |
| Unexpected increase in phosphorylation of a non-target protein | Off-target Effects: While generally selective, the inhibitor may affect other phosphatases or kinases at high concentrations. | Perform a selectivity assay against other relevant phosphatases.[2] Lower the inhibitor concentration to the lowest effective dose. |
| Unexpected cell toxicity or reduced viability | High Inhibitor Concentration: The inhibitor may be cytotoxic at high concentrations. | Determine the EC50 for cytotoxicity using a cell viability assay (e.g., MTT or trypan blue exclusion). Use the inhibitor at a concentration well below its cytotoxic level. |
| Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells. | Ensure the final solvent concentration in the cell culture medium is low and consistent across all treatments, including the vehicle control. | |
| No effect on insulin (B600854) receptor phosphorylation in cell-based assays | Suboptimal Insulin Stimulation: The concentration or duration of insulin stimulation may be insufficient. | Optimize insulin stimulation conditions. A common starting point is 10 nM insulin for 5 minutes.[1] |
| Low LMPTP Expression: The cell line used may not express sufficient levels of LMPTP. | Confirm LMPTP expression in your cell line using Western blotting or qPCR. | |
| Unexpected in vivo side effects (e.g., cardiac hypertrophy) | Systemic Effects of LMPTP Inhibition: Global inhibition of LMPTP may have unforeseen physiological consequences. | A study has suggested that global LMPTP deletion may lead to mild cardiac hypertrophy.[3] Consider using tissue-specific delivery methods or monitoring for cardiac function in long-term in vivo studies. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[1][4] It functions through an uncompetitive or allosteric mechanism, meaning it does not bind to the active site of the enzyme but rather to a secondary site.[5][6][7] This mode of inhibition contributes to its high selectivity over other protein tyrosine phosphatases.[6][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, the inhibitor should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[1]
Q3: What is the typical IC50 value for this compound?
A3: The reported IC50 value for the inhibition of LMPTP-A is approximately 0.8 μM.[1][4]
Q4: At what concentration should I use the inhibitor in my cell-based assays?
A4: A common starting concentration for cell-based assays, such as in HepG2 cells, is 10 μM.[1] However, it is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q5: Can this inhibitor be used in vivo?
A5: Yes, LMPTP inhibitor 1 has been shown to be orally bioavailable and effective in animal models, such as reversing diabetes in obese mice.[1][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (LMPTP-A) | 0.8 μM | [1][4] |
| Cell-based Assay Concentration (HepG2) | 10 μM | [1] |
| In Vivo Dosing (mice) | 0.03% - 0.05% w/w in diet | [1] |
| Ki (for a similar uncompetitive inhibitor) | 21.5 ± 7.3 μM | [2] |
Key Experimental Protocols
In Vitro LMPTP Inhibition Assay
This protocol is adapted from established methods to determine the inhibitory activity of this compound.[1][8]
-
Prepare Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100.
-
Prepare Reagents:
-
Recombinant human LMPTP-A.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP) at a final concentration of 7 mM or 3-O-methylfluorescein phosphate (OMFP) at a final concentration of 0.4 mM.
-
-
Assay Procedure:
-
Add assay buffer to a 96-well plate.
-
Add this compound at various concentrations.
-
Add recombinant LMPTP-A and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate (pNPP or OMFP).
-
Incubate for 30 minutes at 37°C.
-
-
Data Acquisition:
-
For pNPP, stop the reaction by adding 1 M NaOH and measure absorbance at 405 nm.
-
For OMFP, continuously monitor fluorescence at λex = 485 nm and λem = 525 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Insulin Receptor Phosphorylation
This protocol outlines the steps to assess the effect of the inhibitor on insulin receptor (IR) phosphorylation in a cell line like HepG2.[1]
-
Cell Culture and Treatment:
-
Culture HepG2 cells in Eagle's Minimal Essential Medium with 10% FBS.
-
Serum starve the cells (0.1% FBS) overnight.
-
Treat cells with 10 μM this compound overnight.
-
-
Insulin Stimulation:
-
Stimulate cells with 10 nM bovine insulin for 5 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-IR and total IR.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phospho-IR signal to the total IR signal.
-
Visualizations
Caption: Expected signaling pathway of LMPTP and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
LMPTP Inhibition in Cellular Assays: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive resources to confirm the inhibition of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) in cellular assays. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm LMPTP inhibition in a cellular context?
A1: There are three main approaches to confirm LMPTP inhibition in cells:
-
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA) directly measures the binding of an inhibitor to LMPTP within the cell. Ligand binding increases the thermal stability of the protein.[1][2][3]
-
Phosphorylation Status of Substrates: LMPTP is a negative regulator of the insulin (B600854) receptor (IR) and platelet-derived growth factor receptor alpha (PDGFRα).[4][5][6] Inhibition of LMPTP leads to an increase in the phosphorylation of these substrates, which can be detected by Western blotting.
-
Downstream Functional Assays: LMPTP inhibition can alter cellular phenotypes. For example, in HepG2 cells, LMPTP inhibition can increase glucose consumption, and in 3T3-L1 preadipocytes, it can prevent adipogenesis.[4][7]
Q2: How do I choose a positive control inhibitor for my LMPTP assay?
A2: Several well-characterized LMPTP inhibitors can be used as positive controls. The choice may depend on the specific assay and cell type. It is crucial to select an inhibitor with known potency and a well-understood mechanism of action.
Q3: What are the known substrates of LMPTP that I can probe for in my experiments?
A3: The most well-documented substrate of LMPTP is the Insulin Receptor (IR).[5][8] LMPTP dephosphorylates tyrosine residues in the kinase activation loop of the IR, thereby inhibiting insulin signaling.[6][9] Another reported substrate is the Platelet-Derived Growth Factor Receptor (PDGFR).[4][6]
Q4: Why is inhibitor selectivity important, and how can I assess it?
A4: Achieving inhibitor selectivity is challenging due to the highly conserved active sites among protein tyrosine phosphatases (PTPs).[10] An inhibitor that is not selective for LMPTP may produce off-target effects, leading to misleading results. Selectivity can be assessed by testing the inhibitor against other closely related phosphatases, such as PTP1B, SHP2, and LYP, in enzymatic assays.[10] In cellular assays, observing the phosphorylation of substrates specific to other phosphatases can also provide insights into selectivity.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed with the inhibitor. | 1. The inhibitor does not bind to LMPTP in the cellular environment.2. The inhibitor concentration is too low.3. The heating temperature or duration is not optimal.4. The antibody for LMPTP is not working in the Western blot. | 1. Confirm inhibitor activity in a biochemical assay first.2. Perform a dose-response experiment with a wider concentration range.3. Optimize the CETSA protocol by testing a range of temperatures (e.g., 40-70°C) and heating times (e.g., 3-7 minutes).4. Validate the LMPTP antibody with a positive control lysate. |
| High background or variable fluorescence in plate-based CETSA. | 1. Protein aggregation at low temperatures.2. The fluorescent dye is interacting with buffer components.3. Inconsistent cell lysis. | 1. Ensure the protein is stable in the chosen buffer. Consider buffer screening.2. Test the dye with the buffer alone as a negative control.3. Optimize the freeze-thaw cycles or lysis buffer for consistent cell disruption. |
| Replicates show different levels of fluorescence. | Inconsistent pipetting or cell density. | Focus on the consistency of the melting temperature (Tm) rather than the absolute fluorescence. Ensure accurate pipetting and uniform cell seeding.[6] |
Western Blotting for Substrate Phosphorylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No increase in substrate phosphorylation with the inhibitor. | 1. The inhibitor is not cell-permeable or is metabolized.2. The incubation time with the inhibitor is too short.3. The cells were not stimulated to induce substrate phosphorylation.4. The phosphatase activity is not the rate-limiting step for the substrate's phosphorylation state. | 1. Verify cell permeability using other methods or increase the inhibitor concentration.2. Perform a time-course experiment (e.g., 1, 4, 12, 24 hours).3. Ensure proper stimulation with insulin (for IR) or PDGF (for PDGFR) before cell lysis.4. Consider overexpressing the substrate or using a different cell line with higher kinase activity. |
| High background on the Western blot. | 1. The primary or secondary antibody concentration is too high.2. Insufficient blocking of the membrane.3. Washing steps are not stringent enough. | 1. Titrate the antibodies to determine the optimal concentration.2. Increase the blocking time or use a different blocking agent (e.g., 5% BSA for phospho-antibodies).3. Increase the number and duration of washes with TBST. |
| Inconsistent results between experiments. | 1. Variation in cell confluence or passage number.2. Inconsistent inhibitor preparation or stimulation conditions.3. Differences in protein loading. | 1. Use cells at a consistent confluence and within a defined passage number range.2. Prepare fresh inhibitor solutions and ensure precise timing of treatments and stimulations.3. Use a reliable loading control (e.g., GAPDH, β-actin) and normalize the phospho-protein signal to the total protein signal. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of commonly used LMPTP inhibitors. These values can serve as a reference for designing your experiments.
| Inhibitor | Type | IC50 / EC50 | Target | Notes |
| ML400 | Allosteric | ~1 µM (EC50)[10] | LMPTP | First selective allosteric inhibitor of LMPTP.[10] |
| Compound 23 (LMPTP inhibitor 1) | Uncompetitive | 0.8 µM (IC50 for LMPTP-A)[11] | LMPTP | Orally bioavailable and reverses diabetes in obese mice.[11] |
| Sodium Orthovanadate (Na3VO4) | Competitive | ~65 µM (Ki) | General PTPs | A general phosphatase inhibitor, can be used as a control but is not specific. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for LMPTP Target Engagement
This protocol describes how to perform a CETSA experiment to confirm the binding of a compound to LMPTP in intact cells.
Materials:
-
Cell line expressing LMPTP (e.g., HepG2, 3T3-L1)
-
LMPTP inhibitor and vehicle (e.g., DMSO)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LMPTP
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the LMPTP inhibitor at the desired concentration or with vehicle for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[12]
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for LMPTP.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Protocol 2: Western Blot for Insulin Receptor (IR) Phosphorylation
This protocol details the detection of increased IR phosphorylation upon LMPTP inhibition.
Materials:
-
Cell line expressing the Insulin Receptor (e.g., HepG2, CHO-IR)
-
LMPTP inhibitor and vehicle
-
Serum-free medium
-
Insulin solution (100 nM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: phospho-IR (e.g., Tyr1146) and total IR β-subunit
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with the LMPTP inhibitor or vehicle for the desired time (e.g., 1-4 hours).
-
-
Insulin Stimulation:
-
Stimulate the cells with 100 nM insulin for 5-10 minutes at 37°C.[9] An untreated control group should also be included.
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS and add lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the supernatant.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST overnight at 4°C.[13]
-
Incubate with the primary antibody for phospho-IR.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for the total IR β-subunit as a loading control.
-
Quantify the band intensities and calculate the ratio of phospho-IR to total IR.
-
Visualizations
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Phospho-Insulin Receptor Beta (Tyr1185) Polyclonal Antibody (BS-5453R) [thermofisher.com]
- 3. CETSA [cetsa.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ML 400 [shop.labclinics.com]
- 6. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. ML400 | inhibitor of LMPTP | CAS 1908414-42-5 | ML 400 | LMPTP抑制剂 | 美国InvivoChem [invivochem.cn]
- 8. Substrate-trapping techniques in the identification of cellular PTP targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-Insulin Receptor beta (Tyr1345) (14A4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Phospho-IGF-I Receptor beta (Tyr1131)/Insulin Receptor beta (Tyr1146) Antibody (#3021) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
potential toxicity of LMPTP inhibitor 1 hydrochloride in animal studies
Technical Support Center: LMPTP Inhibitor 1 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP), with a reported IC50 of 0.8 μM for the LMPTP-A isoform.[1] By inhibiting LMPTP, it enhances the phosphorylation of the insulin (B600854) receptor, thereby promoting insulin signaling. This mechanism is believed to be responsible for its observed effects on improving glucose tolerance and reducing fasting insulin levels in animal models of diabetes.[1]
Q2: What is the reported efficacy of this compound in animal models?
In diet-induced obese (DIO) mice, oral administration of this compound has been shown to reverse diabetes.[1] Treatment with 0.05% w/w of the inhibitor in the feed resulted in significantly improved glucose tolerance and decreased fasting insulin levels without affecting the body weight of the animals.[1]
Q3: Is there any available data on the toxicity of this compound in animals?
Currently, there is limited publicly available information on the specific toxicity of this compound in animal studies. No definitive LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values have been reported in the literature.
However, some studies using other LMPTP inhibitors or genetic knockout models of LMPTP have provided some insights:
-
Studies with antisense oligonucleotides to knock down LMPTP in mice did not report significant side effects.
-
One study involving the genetic deletion of LMPTP in mice indicated that the loss of LMPTP might lead to mild cardiac hypertrophy and dysfunction. Researchers should consider monitoring cardiovascular parameters in long-term studies.
Given that this compound is a quinoline-based compound, it is important to consider the potential toxicities associated with this class of molecules, which can vary widely.[2][3][4][5][6]
Q4: What are the recommended solvents and vehicles for in vivo administration?
This compound is orally bioavailable.[1] For oral gavage, several vehicle formulations have been reported to achieve a clear solution at a concentration of at least 2.5 mg/mL.[1] These include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
It is crucial to prepare a fresh solution before each use and to warm or sonicate the mixture if precipitation occurs.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no in vivo efficacy | Poor solubility/bioavailability: The compound may not be adequately dissolved or absorbed. | - Ensure the vehicle is appropriate for the compound and the route of administration.[1] - Prepare fresh formulations for each experiment and visually inspect for precipitation. - Consider using sonication or gentle heating to aid dissolution.[1] - Verify the stability of the compound in the chosen vehicle over the duration of the experiment. |
| Inadequate dosage: The administered dose may be too low to elicit a biological response. | - Perform a dose-response study to determine the optimal dose for your animal model. - Review literature for effective doses of similar compounds. | |
| Unexpected toxicity or adverse events | Off-target effects: The inhibitor may be interacting with other proteins besides LMPTP. | - Reduce the dose to see if the toxicity is dose-dependent. - Conduct a thorough literature search for known off-target effects of quinoline-based compounds.[2][3][4][5][6] - Monitor animals closely for clinical signs of toxicity. |
| Vehicle toxicity: The vehicle used for administration may be causing adverse effects. | - Administer a vehicle-only control group to assess the effects of the vehicle alone. - Ensure the concentration of solvents like DMSO is within a non-toxic range (typically <5% for oral administration). | |
| High variability between animals | Inconsistent dosing: Inaccurate or inconsistent administration of the compound. | - Ensure precise and consistent dosing techniques, such as oral gavage. - Normalize the dose to the body weight of each animal. |
| Biological variability: Inherent biological differences between individual animals. | - Increase the number of animals per group to improve statistical power. - Ensure that animals are age- and sex-matched. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (LMPTP-A) | 0.8 μM | [1] |
| LD50 (Animal Model) | Not Available | |
| NOAEL (Animal Model) | Not Available | |
| Effective Oral Dose (Mice) | 0.03% - 0.05% w/w in feed | [1] |
| Achieved Serum Concentration (0.03% w/w) | ~680 nM | [1] |
| Achieved Serum Concentration (0.05% w/w) | >3 μM | [1] |
Visualizations
Signaling Pathway
Caption: Insulin signaling pathway and the inhibitory role of LMPTP.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
Technical Support Center: Ensuring Selectivity of LMPTP Inhibitor 1 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the selectivity of LMPTP inhibitor 1 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
This compound is a selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). It has a reported IC50 of 0.8 μM for LMPTP-A.[1] While it is described as selective, comprehensive public data on its activity against a wide panel of other phosphatases is limited. It is crucial to experimentally verify its selectivity in your specific assay system.
Q2: What are the potential off-target effects of this compound?
Due to the highly conserved active sites among protein tyrosine phosphatases (PTPs), off-target inhibition is a potential concern.[2] Closely related PTPs are the most likely off-targets. For another LMPTP inhibitor, ML400, selectivity was assessed against phosphatases such as LYP-1, VHR, and PTP1B, suggesting these are relevant phosphatases to consider for counter-screening.[3]
Q3: How can I be sure the observed effects in my cellular experiments are due to LMPTP inhibition?
To attribute the observed cellular phenotype to LMPTP inhibition, consider the following validation experiments:
-
Rescue experiments: If you can rescue the phenotype by overexpressing LMPTP, it indicates the inhibitor's effect is specific to LMPTP.
-
Knockdown/knockout models: Compare the inhibitor's effect in wild-type cells versus cells where LMPTP has been knocked down or knocked out. The inhibitor should have a diminished effect in the absence of its target.
Q4: What is the mechanism of action of this compound?
This compound is reported to be an uncompetitive inhibitor. This means it binds to the enzyme-substrate complex.
Troubleshooting Guide: Unexpected Experimental Results
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for LMPTP inhibition. | Reagent instability, incorrect buffer conditions, or substrate concentration issues. | Ensure fresh preparation of the inhibitor solution. Verify the pH and composition of the assay buffer. Determine the Michaelis-Menten constant (Km) for your substrate and use a substrate concentration at or below the Km value for competitive inhibitors. |
| Observed cellular phenotype does not align with known LMPTP function. | Off-target effects of the inhibitor. | Perform a selectivity profiling experiment against a panel of related phosphatases (see detailed protocol below). Use orthogonal methods to validate the target engagement as described in FAQ Q3. |
| Low potency of the inhibitor in cell-based assays compared to biochemical assays. | Poor cell permeability, inhibitor efflux, or high protein binding in the cell culture medium. | Assess cell permeability using a cellular thermal shift assay (CETSA) or by measuring intracellular compound concentration via LC-MS/MS. If efflux is suspected, co-incubate with known efflux pump inhibitors. Evaluate the effect of serum concentration in your cell culture medium on the inhibitor's potency. |
| Inhibitor shows activity against a serine/threonine phosphatase. | Non-specific inhibition. | LMPTP is a tyrosine phosphatase. Activity against a different class of phosphatases suggests non-specific action. Test the inhibitor against a broader, commercially available panel of phosphatases to fully characterize its selectivity profile. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound and provides a template for presenting data from a broader selectivity screen.
| Target | Reported IC50/Ki | Hypothetical % Inhibition at 10 µM | Hypothetical % Inhibition at 40 µM |
| LMPTP-A | 0.8 µM | >90% | >95% |
| PTP1B | Not reported | < 10% | < 20% |
| SHP-1 | Not reported | < 5% | < 15% |
| SHP-2 | Not reported | < 5% | < 15% |
| LYP-1 | Not reported | < 10% | < 20% |
| VHR | Not reported | < 15% | < 25% |
| CD45 | Not reported | < 5% | < 10% |
Note: The percentage inhibition values for phosphatases other than LMPTP-A are hypothetical and for illustrative purposes. It is highly recommended to perform experimental validation.
Experimental Protocols
Detailed Methodology for In Vitro Phosphatase Selectivity Profiling
This protocol describes a general method to assess the selectivity of this compound against a panel of other phosphatases using a fluorescent substrate.
Materials:
-
Recombinant human phosphatases (LMPTP, PTP1B, SHP-1, etc.)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM DTT, 1 mM EDTA
-
Fluorescent phosphatase substrate: e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Stop Solution: e.g., a specific inhibitor for the phosphatase being tested or a generic phosphatase inhibitor cocktail.
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these solutions into the Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute each recombinant phosphatase to its optimal working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor solutions to the appropriate wells of the 384-well plate.
-
For positive controls (no inhibition), add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
For negative controls (background), add 5 µL of Assay Buffer.
-
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution to all wells except the negative controls. Add 10 µL of Assay Buffer to the negative control wells.
-
Incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the DiFMUP substrate solution in Assay Buffer at a concentration equal to its Km for the respective phosphatase. Add 10 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the negative controls from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive controls (DMSO-treated wells).
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each phosphatase.
-
Visualizations
Signaling Pathways
Caption: LMPTP negatively regulates insulin and PDGF signaling pathways.
Experimental Workflow
Caption: Workflow for in vitro phosphatase inhibitor selectivity profiling.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected cellular effects.
References
long-term storage and handling of LMPTP inhibitor 1 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and use of LMPTP inhibitor 1 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A: For optimal stability, this compound should be stored as a solid at -20°C for up to one year, and for longer-term storage, at -80°C for up to two years. Once in solution, the stability decreases. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: How should I prepare stock solutions of this compound?
A: this compound is soluble in both DMSO and water.[1] For a stock solution, dissolve the compound in newly opened DMSO to a concentration of ≥ 64 mg/mL (123.66 mM).[1] It is crucial to use fresh DMSO as it is hygroscopic and can affect solubility.[1] Alternatively, it can be dissolved in water at 50 mg/mL (96.61 mM), which may require sonication to fully dissolve.[1] If using water as the solvent, the solution should be sterilized by filtration through a 0.22 μm filter before use.[1]
Q3: What is the mechanism of action of this compound?
A: this compound is a selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP).[3][4] It has been shown to have a more potent effect on the LMPTP-A isoform, with an IC50 of 0.8 μM.[1][3][4] By inhibiting LMPTP, which is a negative regulator of the insulin (B600854) receptor, this compound can enhance insulin signaling.[5][6] This makes it a valuable tool for studying metabolic diseases like type 2 diabetes.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound Precipitation in Stock Solution | - Solution is supersaturated.- Improper storage (e.g., repeated freeze-thaw cycles).- Use of old, water-absorbed DMSO. | - Gently warm the solution and/or sonicate to aid dissolution.[1]- Prepare a new stock solution at a slightly lower concentration.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Always use fresh, anhydrous DMSO for preparing stock solutions.[1] |
| Inconsistent or No Inhibitory Activity in In Vitro Assays | - Incorrect buffer composition or pH.- Degradation of the inhibitor.- Inaccurate concentration of the inhibitor. | - Ensure the assay buffer is correctly prepared (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.01% Triton X-100).[1]- Prepare fresh working solutions from a properly stored stock solution for each experiment.- Verify the concentration of your stock solution. |
| Low Solubility in Aqueous Media for Cell-Based Assays | - The compound has limited solubility in aqueous buffers. | - Prepare the final working solution by diluting a high-concentration DMSO stock solution into the cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity.- For in vivo studies, consider using a formulation with co-solvents such as PEG300 and Tween-80.[1] |
| Variability in In Vivo Efficacy | - Poor oral bioavailability with the current formulation.- Degradation of the compound after administration. | - Prepare a fresh formulation for each experiment. A suggested in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which has a solubility of ≥ 2.5 mg/mL.[1]- Another option is a formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] |
Experimental Protocols
Preparation of Stock and Working Solutions
| Parameter | Value | Notes |
| Stock Solution Solvent | DMSO or Water | Use newly opened DMSO.[1] For water, sonication may be needed.[1] |
| Stock Solution Concentration | ≥ 64 mg/mL in DMSO; 50 mg/mL in Water | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month[1] | Aliquot to avoid freeze-thaw cycles.[2] |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare fresh before each use.[1] |
In Vitro LMPTP Inhibition Assay
-
Assay Buffer Preparation : Prepare a buffer containing 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.[1]
-
Enzyme and Inhibitor Incubation : In a suitable microplate, incubate the desired concentration of LMPTP enzyme with varying concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 5-10 minutes) at 37°C.[1][7]
-
Substrate Addition : Initiate the enzymatic reaction by adding a substrate such as para-nitrophenylphosphate (pNPP) or 3-O-methylfluorescein phosphate (B84403) (OMFP).[1]
-
Signal Detection :
-
Data Analysis : Calculate the percentage of enzyme activity relative to the DMSO control and plot against the inhibitor concentration to determine the IC50 value.[1]
Cell-Based Insulin Receptor Phosphorylation Assay
-
Cell Culture : Culture human HepG2 cells in Eagle's Minimal Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Serum Starvation and Inhibitor Treatment : Serum-starve the cells (e.g., in media with 0.1% FBS) overnight and treat with 10 µM this compound.[1]
-
Insulin Stimulation : Stimulate the cells with 10 nM bovine insulin for 5 minutes at 37°C.[1]
-
Cell Lysis and Analysis : Lyse the cells and analyze the phosphorylation status of the insulin receptor using techniques such as Western blotting with phospho-specific antibodies.
Visualizations
Caption: A flowchart illustrating the key steps from compound preparation to in vitro and cell-based assays.
Caption: The role of LMPTP in insulin signaling and the mechanism of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Validation & Comparative
A Comparative Guide: LMPTP Inhibitor 1 Hydrochloride vs. PTP1B Inhibitors in Metabolic Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LMPTP inhibitor 1 hydrochloride and various PTP1B inhibitors, supported by experimental data. The focus is on their potential as therapeutic agents in metabolic diseases like type 2 diabetes and obesity.
Protein tyrosine phosphatases (PTPs) are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases. In the context of metabolic disorders, two phosphatases, Protein Tyrosine Phosphatase 1B (PTP1B) and Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), have emerged as key negative regulators of the insulin (B600854) signaling pathway. While both present attractive therapeutic targets, inhibitors developed against them have distinct characteristics. This guide delves into a detailed comparison of a selective LMPTP inhibitor, this compound, and several PTP1B inhibitors that have been evaluated in preclinical and clinical studies.
Targeting Insulin Signaling: A Tale of Two Phosphatases
The insulin signaling pathway is a complex cascade of events initiated by insulin binding to its receptor, leading to the phosphorylation of various downstream proteins that ultimately regulate glucose homeostasis. Both PTP1B and LMPTP act as brakes on this pathway by dephosphorylating the activated insulin receptor and its substrates, thus attenuating the insulin signal.[1] Consequently, inhibiting these phosphatases is a promising strategy to enhance insulin sensitivity.
Below is a diagram illustrating the roles of LMPTP and PTP1B in the insulin signaling pathway.
Caption: Insulin signaling pathway with negative regulation by LMPTP and PTP1B.
Comparative Analysis of Inhibitors
This section provides a detailed comparison of this compound and several notable PTP1B inhibitors. The data is summarized in the following tables for easy reference.
Table 1: Inhibitor Characteristics and Potency
| Inhibitor Name | Target | Chemical Name/Class | Mechanism of Action | IC50/Ki | Selectivity |
| This compound | LMPTP | N,N-Diethyl-4-(4-{[3-(1-piperidinyl)propyl]amino}-2-quinolinyl)benzamide dihydrochloride | Uncompetitive | IC50: 0.8 µM (LMPTP-A)[2] | Highly selective over a panel of PTPs, including PTP1B.[3] |
| Ertiprotafib | PTP1B | Thiophene derivative | Non-competitive, induces protein aggregation | IC50: 1.6-29 µM (assay dependent)[3] | Low selectivity, also inhibits IKK-beta and PPAR alpha/gamma.[3] |
| Trodusquemine (MSI-1436) | PTP1B | Aminosterol | Allosteric, non-competitive | IC50: 1 µM[3] | >200-fold selective over TCPTP (IC50: 224 µM).[3] |
| JTT-551 | PTP1B | Dithiazolylmethylglycinate | Mixed-type | Ki: 0.22 µM[3] | ~42-fold selective over TCPTP (Ki: 9.3 µM).[3] |
| KQ-791 | PTP1B/TCPTP | Small molecule | Competitive, Reversible | IC50 (PTP1B): 0.175 µM, IC50 (TCPTP): 0.163 µM | Dual inhibitor. |
| TTP814 | PTP1B | Small molecule | Not specified | Not publicly available | Not publicly available |
Table 2: Clinical Development Status
| Inhibitor Name | Highest Clinical Phase | Status | Indication(s) |
| This compound | Preclinical | - | Type 2 Diabetes (in animal models) |
| Ertiprotafib | Phase II | Discontinued | Type 2 Diabetes |
| Trodusquemine (MSI-1436) | Phase I | Discontinued | Type 2 Diabetes, Obesity, Metastatic Breast Cancer |
| JTT-551 | Preclinical | Discontinued | Type 2 Diabetes, Obesity |
| KQ-791 | Phase I | Inactive | Type 2 Diabetes, Insulin Resistance |
| TTP814 | Phase II | Discontinued | Type 2 Diabetes |
Experimental Protocols
The evaluation of these phosphatase inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy.
In Vitro Phosphatase Inhibition Assay
A generalized workflow for assessing the inhibitory activity of a compound against a protein tyrosine phosphatase is outlined below.
References
A Comparative Guide to LMPTP Inhibitors: LMPTP Inhibitor 1 Hydrochloride vs. Allosteric Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor is critical for the accurate investigation of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) and its role in various signaling pathways. This guide provides a detailed comparison of LMPTP Inhibitor 1 Hydrochloride, a well-characterized active-site inhibitor, and the emerging class of allosteric LMPTP inhibitors.
This comparison will delve into their mechanisms of action, present key quantitative data from experimental studies, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and allosteric inhibitors lies in their binding sites and resulting mechanisms of action.
This compound (also known as Compound 23) is a selective, uncompetitive inhibitor of LMPTP.[1][2] This means it binds to the enzyme-substrate complex, preventing the catalytic conversion of the substrate to its product. This mechanism is often associated with inhibitors that target the active site of the enzyme, albeit at a state where the substrate is already bound.
Allosteric LMPTP inhibitors , on the other hand, bind to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme that alters the active site's geometry or dynamics, thereby inhibiting its catalytic function.[3] This class of inhibitors, such as ML400, is often described as non-competitive or uncompetitive, and their allosteric nature can confer a higher degree of selectivity against other phosphatases.[3]
Quantitative Comparison of Inhibitor Performance
The following table summarizes key quantitative data for representative examples of both inhibitor types, providing a snapshot of their potency and selectivity.
| Inhibitor | Type | Target | IC50 / EC50 / Ki | Selectivity | Key Findings |
| This compound | Uncompetitive | LMPTP-A | IC50: 0.8 µM[4][5][6] | Selective for LMPTP.[1] | Orally bioavailable, reverses diabetes in obese mice.[2] |
| ML400 | Allosteric | LMPTP | EC50: ~1 µM[3] | Highly selective against other phosphatases.[3] | First-in-class selective allosteric LMPTP inhibitor.[3] |
| Compound F9 | Allosteric (putative) | LMPTP | Ki: 21.5 ± 7.3 μM[7][8] | Displays selectivity over PTP1B and TCPTP.[8] | Identified through virtual screening as a non-active site inhibitor.[7][8] |
Signaling Pathways Modulated by LMPTP Inhibition
LMPTP is a critical regulator in several key signaling pathways implicated in metabolism, cell growth, and cancer. Inhibition of LMPTP can therefore have significant downstream effects.
Insulin (B600854) Receptor (IR) Signaling
LMPTP negatively regulates insulin signaling by dephosphorylating the insulin receptor, thereby dampening the downstream PI3K/Akt pathway.[1][9] Inhibition of LMPTP is expected to enhance insulin sensitivity.
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling
LMPTP has been shown to dephosphorylate the PDGFR, thereby modulating cellular proliferation and migration.[10]
Ephrin Type-A Receptor 2 (EphA2) Signaling
In cancer biology, LMPTP can dephosphorylate the EphA2 receptor, a process that has complex and context-dependent effects on tumor progression.[11]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of inhibitor characterization. Below are detailed methodologies for key experiments.
LMPTP Enzyme Inhibition Assay
This assay is fundamental for determining the potency (IC50 or Ki) of LMPTP inhibitors.
Materials:
-
Recombinant human LMPTP enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or 3-O-Methylfluorescein Phosphate (OMFP)
-
Stop Solution (for pNPP): 3 M NaOH
-
Test inhibitors and DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, LMPTP enzyme, and the test inhibitor (or DMSO for control wells).[7]
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the substrate (pNPP or OMFP) to all wells.[7]
-
Incubate the plate at 37°C for an appropriate time (e.g., 30 minutes).[7]
-
If using pNPP, stop the reaction by adding the stop solution.[7]
-
Read the absorbance at 405 nm for pNPP or fluorescence for OMFP using a microplate reader.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. For Ki determination, the assay is performed with varying substrate concentrations.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA can be employed to verify the direct binding of an inhibitor to LMPTP within a cellular context.
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.
Procedure Outline:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of different temperatures.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble LMPTP in each sample by Western blotting or other protein detection methods.
-
Plot the amount of soluble LMPTP as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Conclusion
Both this compound and allosteric LMPTP inhibitors represent valuable tools for studying the function of LMPTP. The choice between them will depend on the specific research question. This compound is a well-established, potent inhibitor with proven in vivo efficacy. Allosteric inhibitors, while some may have lower potency, offer the potential for greater selectivity, which can be advantageous in complex biological systems to minimize off-target effects. The experimental protocols provided herein should enable researchers to rigorously evaluate and compare the performance of these and other LMPTP inhibitors in their own experimental settings.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. targetmol.cn [targetmol.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dovepress.com [dovepress.com]
- 8. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Low-Molecular-Weight Protein Tyrosine Phosphatase Is a Positive Component of the Fibroblast Growth Factor Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
selectivity profile of LMPTP inhibitor 1 hydrochloride against other phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of LMPTP inhibitor 1 hydrochloride against a panel of other protein tyrosine phosphatases (PTPs). The data presented herein is compiled from available experimental results to offer an objective overview of the inhibitor's performance and to assist researchers in its application.
Quantitative Selectivity Profile
This compound demonstrates marked selectivity for the low molecular weight protein tyrosine phosphatase (LMPTP), with significantly higher potency against the LMPTP-A isoform compared to other tested phosphatases. The inhibitory activity was assessed against a panel of both tyrosine-specific and dual-specificity PTPs.
The table below summarizes the percentage of remaining phosphatase activity in the presence of 40 µM this compound.
| Phosphatase Target | Class | Remaining Activity (%) at 40 µM Inhibitor |
| LMPTP-A | Class II PTP | ~20% |
| LMPTP-B | Class II PTP | ~40% |
| PTP1B | Class I PTP | ~100% |
| TCPTP | Class I PTP | ~100% |
| SHP-1 | Class I PTP | ~100% |
| SHP-2 | Class I PTP | ~100% |
| HePTP | Class I PTP | ~100% |
| PTP-PEST | Class I PTP | ~100% |
| VHR | Dual-Specificity | ~100% |
| LYP | Class I PTP | ~100% |
Data is estimated from published graphical representations. For each PTP, units of activity equivalent to 10 nM of LMPTP-A were used in the assay.
Experimental Protocols
The following is a representative protocol for determining the selectivity of this compound against other phosphatases.
Objective: To assess the inhibitory effect of this compound on a panel of protein tyrosine phosphatases.
Materials:
-
This compound (referred to as Compd. 23 in some literature)[1]
-
Recombinant human protein tyrosine phosphatases (LMPTP-A, LMPTP-B, PTP1B, TCPTP, SHP-1, SHP-2, HePTP, PTP-PEST, VHR, LYP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100[2]
-
Substrates:
-
3-O-methylfluorescein phosphate (B84403) (OMFP), 0.4 mM
-
para-nitrophenylphosphate (pNPP), 5 mM[1]
-
-
Dimethylsulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Enzyme Preparation: Prepare solutions of each phosphatase in the assay buffer. The amount of each enzyme should be standardized to exhibit activity equivalent to 10 nM of human LMPTP-A.[1]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with assay buffer to achieve a final concentration of 40 µM in the assay well. A DMSO-only control should be prepared in parallel.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the respective phosphatase enzyme.
-
Add either the 40 µM this compound solution or the DMSO control to the corresponding wells.
-
Incubate the enzyme and inhibitor mixture at 37°C.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding either OMFP (0.4 mM) or pNPP (5 mM) to each well.
-
Data Acquisition:
-
For OMFP, continuously monitor the increase in fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[2]
-
For pNPP, the reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: The percentage of remaining phosphatase activity is calculated by comparing the reaction rate in the presence of the inhibitor to the reaction rate of the DMSO control.
Visualizing the Mechanism of Action
LMPTP is a key negative regulator in the insulin (B600854) signaling pathway. By dephosphorylating the insulin receptor, it attenuates the downstream signaling cascade. The following diagrams illustrate the insulin signaling pathway in the absence and presence of this compound, as well as the general experimental workflow for assessing phosphatase inhibition.
References
A Comparative Guide to the In Vivo Efficacy of LMPTP Inhibitor 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of LMPTP inhibitor 1 hydrochloride, a selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), with other emerging alternatives. The content herein is supported by experimental data to aid researchers in their evaluation of LMPTP inhibitors for therapeutic development, particularly in the context of metabolic diseases.
Introduction to LMPTP Inhibition
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a critical negative regulator of insulin (B600854) signaling.[1][2] It exerts its effects by dephosphorylating the insulin receptor (IR), thereby attenuating the downstream signaling cascade that leads to glucose uptake.[1][2] Inhibition of LMPTP has emerged as a promising therapeutic strategy for conditions characterized by insulin resistance, such as type 2 diabetes and obesity.[3][4] By blocking LMPTP, the phosphorylation of the insulin receptor is enhanced, leading to improved insulin sensitivity.[5]
This guide focuses on the in vivo validation of this compound, also known as Compound 23, and compares its performance with another notable LMPTP inhibitor, ML400, an allosteric inhibitor.
Comparative Efficacy of LMPTP Inhibitors In Vivo
The following tables summarize the available quantitative data on the in vivo performance of this compound and ML400 in diet-induced obese (DIO) mouse models, a standard preclinical model for studying obesity and type 2 diabetes.
| Compound | Mechanism of Action | In Vivo Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| This compound (Compound 23) | Uncompetitive inhibitor, binds to the enzyme-substrate intermediate. | Diet-Induced Obese (DIO) C57BL/6 mice | 0.05% w/w in high-fat diet chow for 2 weeks | - Significantly improved glucose tolerance in an Intraperitoneal Glucose Tolerance Test (IPGTT).- Decreased fasting insulin levels. | [5] |
| ML400 | Allosteric inhibitor | Diet-Induced Obese (DIO) mice | Not specified in detail, but preliminary in vivo studies mentioned. | - Ameliorates glucose tolerance. | [6] |
| Pharmacokinetic Profile | This compound (Compound 23) | ML400 | Reference |
| Oral Bioavailability | Good (F%=45) | Promising rodent pharmacokinetics reported | [5][7] |
| Half-life | ~5 hours | Not specified | [5] |
| Selectivity | Exquisite selectivity for LMPTP over other phosphatases, including PTP1B. | Selective against other phosphatases. | [5][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of LMPTP inhibitors in vivo.
Diet-Induced Obese (DIO) Mouse Model
-
Animal Strain: Male C57BL/6 mice are commonly used.
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45% to 60% of calories from fat, for a period of 3 months to induce obesity and insulin resistance.[5]
-
Housing: Mice are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
In Vivo Compound Administration
-
This compound (Compound 23): The inhibitor is mixed into the high-fat diet chow at a concentration of 0.05% (w/w).[5] This method of administration ensures continuous exposure to the compound.
-
Vehicle Control: A control group of DIO mice receives the high-fat diet without the inhibitor.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Prior to the test, mice are fasted for a specified period, typically 6 hours.
-
Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein.
-
Glucose Challenge: A sterile solution of D-glucose (typically 1-2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection to assess glucose clearance from the bloodstream.[5]
Measurement of Fasting Insulin Levels
-
Blood Collection: Blood samples are collected from fasted mice.
-
Plasma Separation: Plasma is separated from the blood by centrifugation.
-
ELISA: Plasma insulin concentrations are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[5]
Analysis of Liver Insulin Receptor Phosphorylation
-
Insulin Stimulation: Mice are fasted and then injected with insulin.
-
Tissue Harvest: Livers are harvested at a specified time point after insulin injection.
-
Protein Extraction: Liver tissue is homogenized, and proteins are extracted.
-
Western Blotting: The phosphorylation status of the insulin receptor is analyzed by Western blotting using antibodies specific for the phosphorylated form of the IR.[5]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by LMPTP and a typical experimental workflow for evaluating LMPTP inhibitors.
Caption: LMPTP negatively regulates the insulin signaling pathway.
Caption: In vivo efficacy evaluation workflow for LMPTP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of LMPTP: an obesity drug target - Nunzio Bottini [grantome.com]
- 5. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]
- 7. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) Inhibitor Series
For Researchers, Scientists, and Drug Development Professionals
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key negative regulator of insulin (B600854) signaling, has emerged as a promising therapeutic target for metabolic diseases, particularly type 2 diabetes.[1][2] The pursuit of potent and selective LMPTP inhibitors has led to the development of several distinct chemical series. This guide provides an objective comparison of the efficacy of these different inhibitor series, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Overview of LMPTP Inhibitor Series
Several classes of LMPTP inhibitors have been identified, each with distinct mechanisms of action and chemical scaffolds. These include allosteric inhibitors, uncompetitive inhibitors, and active-site directed compounds. This guide will focus on a comparative analysis of representative compounds from these series based on their in vitro potency, selectivity, and cellular and in vivo efficacy.
Comparative Efficacy of LMPTP Inhibitor Series
The following table summarizes the quantitative data for key LMPTP inhibitor series, providing a direct comparison of their biochemical potency and selectivity.
| Inhibitor Series | Representative Compound | Mechanism of Action | Potency (IC50/Ki) | Selectivity Profile | Key Findings & References |
| Allosteric Quinazolinamine | ML400 | Allosteric, Non-competitive | EC50: ~1 µM (1680 nM)[1][3][4] | Highly selective against LYP-1 and VHR (IC50 > 80 µM)[1] | First-in-class selective allosteric inhibitor with good cell-based activity and rodent pharmacokinetics.[1] |
| Uncompetitive Thiazolidine | Compound F9 | Uncompetitive | Ki: 21.5 ± 7.3 μM[5] | Poor inhibitory activity against PTP1B and TCPTP at 25 µM.[5] | A novel non-active site inhibitor identified through virtual screening.[5] |
| Uncompetitive Quinoline Benzamide | Compound 23 | Uncompetitive | Ki': 846.0 ± 29.2 nM[6] | Exquisite selectivity for LMPTP over other PTPs, including PTP1B.[6] | Orally bioavailable and reverses high-fat diet-induced diabetes in mice.[6] |
| Benzoic Acid-Containing Thiazolidine | Compound 7d | Competitive (likely) | Not explicitly stated for LMPTP, but a potent inhibitor of LMW-PTP isoform IF1. | Selective for PTP1B over the closely related TC-PTP.[7] | Demonstrates insulinomimetic effects in mouse C2C12 skeletal muscle cells.[7] |
| Biphenyl-Containing Chromone | Flavonoid Derivatives | Not specified | Not explicitly stated | Inhibited both LMPTP and PTP1B.[1] | Showed activity in cell-based assays of insulin signaling.[1] |
Signaling Pathways and Experimental Workflows
To understand the context of LMPTP inhibition and the methods used for evaluation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
In Vitro LMPTP Enzymatic Assay (pNPP-based)
This protocol is adapted from standard colorimetric phosphatase assays.[8][9][10]
Objective: To determine the in vitro inhibitory activity of compounds against LMPTP.
Materials:
-
Recombinant human LMPTP enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100[11]
-
Substrate: p-Nitrophenyl phosphate (B84403) (pNPP)[12]
-
Stop Solution: 1 M NaOH[6]
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add the diluted compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant LMPTP to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a pre-warmed solution of pNPP to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based LMPTP Activity Assay in HepG2 Cells
This protocol is based on methods for assessing insulin sensitivity in a human hepatocyte cell line.[13][14]
Objective: To evaluate the ability of LMPTP inhibitors to enhance insulin-stimulated glucose uptake in a cellular context.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Insulin
-
Test compounds dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Glucose uptake assay kit
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Induce insulin resistance by treating the cells with a high concentration of insulin in DMEM for 24-72 hours.
-
Wash the cells with PBS and then treat with various concentrations of the test compounds in serum-free DMEM for a specified period (e.g., 24 hours).
-
Wash the cells again with PBS and then stimulate with a lower concentration of insulin for 30 minutes.
-
Measure glucose uptake using a commercially available glucose uptake assay kit according to the manufacturer's instructions.
-
Determine the effect of the compounds on enhancing insulin-stimulated glucose uptake.
In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
This protocol describes a common animal model for studying obesity and type 2 diabetes.[3][6]
Objective: To assess the in vivo efficacy of LMPTP inhibitors in improving glucose homeostasis in an obese, insulin-resistant state.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Test compound formulated for oral administration
-
Vehicle control
-
Glucometer and glucose test strips
-
Insulin
-
Equipment for blood collection
Procedure:
-
Induce obesity and insulin resistance in C57BL/6J mice by feeding them a high-fat diet for an extended period (e.g., 12-16 weeks). A control group is maintained on a standard chow diet.
-
After the induction period, treat the DIO mice with the test compound or vehicle control via oral gavage or formulated in the diet for a specified duration (e.g., 2-4 weeks).
-
Monitor body weight and food intake regularly throughout the treatment period.
-
Perform metabolic assessments such as:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus intraperitoneally or orally and measure blood glucose levels at various time points.
-
Insulin Tolerance Test (ITT): After a short fast, administer an insulin bolus intraperitoneally and measure blood glucose levels at various time points.
-
-
At the end of the study, collect blood for analysis of fasting glucose, insulin, and other relevant biomarkers. Tissues such as the liver and adipose tissue can be collected for further analysis (e.g., Western blotting for insulin signaling pathway components).
-
Analyze the data to determine if the LMPTP inhibitor improves glucose tolerance and insulin sensitivity in the DIO mice.
References
- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML 400 [shop.labclinics.com]
- 5. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 4-[(5-arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acids active as protein tyrosine phosphatase inhibitors endowed with insulinomimetic effect on mouse C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. neb.com [neb.com]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of LMPTP Inhibitor 1 Hydrochloride and LMPTP Gene Knockout Models in Metabolic Research
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the utility of a selective chemical inhibitor versus a genetic knockout model in the study of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).
This guide delves into the functional distinctions, experimental outcomes, and methodological considerations when choosing between LMPTP Inhibitor 1 Hydrochloride, a selective small molecule antagonist, and LMPTP gene knockout models for investigating the role of this key phosphatase in metabolic diseases. While both approaches aim to elucidate the physiological functions of LMPTP, they present divergent results that warrant careful consideration in experimental design and data interpretation.
At a Glance: Inhibitor vs. Knockout
| Feature | This compound | LMPTP Gene Knockout Models |
| Mechanism of Action | Reversible, selective inhibition of LMPTP-A isoform catalytic activity (IC50: 0.8 µM)[1][2]. | Complete or conditional ablation of the Acp1 gene, leading to a lack of LMPTP protein expression[3]. |
| Temporal Control | Acute, dose-dependent, and reversible inhibition of LMPTP function. | Permanent, constitutive loss of LMPTP function from embryonic development. |
| Specificity | High selectivity for LMPTP-A over the -B isoform and other phosphatases, but potential for off-target effects at higher concentrations[3][4][5]. | Highly specific to the Acp1 gene, but may induce compensatory mechanisms over the organism's lifespan[6]. |
| Reported Metabolic Effects | Reverses diabetes in diet-induced obese (DIO) mice, improves glucose tolerance, and decreases fasting insulin (B600854) levels[1][7]. | Conflicting reports: some studies show protection from diet-induced diabetes[7], while others report limited to no improvement in glucose tolerance and potential for mild cardiac hypertrophy[3][4][5][8][9]. |
| Application | In vitro and in vivo studies to probe the acute effects of LMPTP inhibition on signaling pathways and metabolic function. Ideal for target validation and preclinical studies[10][11]. | In vivo studies to understand the long-term physiological consequences of LMPTP absence. Useful for studying developmental roles and chronic disease models. |
Experimental Data: A Tale of Two Models
The experimental evidence presents a complex picture, with pharmacological inhibition and genetic knockout of LMPTP sometimes yielding disparate results. This discrepancy is crucial for researchers to understand when designing experiments and interpreting findings.
Glucose Homeostasis in Diet-Induced Obese (DIO) Mice
| Parameter | Effect of this compound (Cmpd23) | Effect of LMPTP Gene Knockout | Reference |
| Glucose Tolerance | Significantly improved in DIO mice. | Limited to no significant improvement in DIO mice. | [3][4][5][8] |
| Fasting Blood Glucose | Decreased in DIO mice. | No significant effect. | [3][4] |
| Fasting Insulin Levels | Decreased in diabetic DIO mice. | Not consistently reported to be altered. | [1] |
| Body Weight | No significant effect. | No significant effect. | [1][3] |
These conflicting findings suggest that the acute inhibition of LMPTP may have more pronounced beneficial effects on glucose metabolism than the complete, lifelong absence of the protein. The lack of a strong phenotype in knockout mice could be attributed to developmental compensation or potential off-target effects of the inhibitor[3][4][5].
Cardiac Phenotype
| Parameter | Effect of this compound | Effect of LMPTP Gene Knockout | Reference |
| Cardiac Hypertrophy | Not reported. | Potentiates cardiac hypertrophy, leading to mild cardiac dysfunction. | [3][8][9] |
| Cardiac Function | Not reported. | Mild diastolic dysfunction. | [3] |
The emergence of a cardiac phenotype in LMPTP knockout mice, which is not observed with acute pharmacological inhibition, highlights a potential long-term consequence of LMPTP deficiency that may be missed in short-term inhibitor studies.
Signaling Pathways and Experimental Workflows
To understand the molecular basis of these different models, it is essential to visualize the signaling pathways LMPTP is involved in and the typical experimental workflows used to study its function.
Caption: LMPTP negatively regulates insulin signaling.
Caption: Comparing inhibitor and knockout models.
Detailed Experimental Protocols
Generation of LMPTP Knockout Mice
LMPTP global knockout mice can be generated using CRISPR-Cas9 technology. This involves the microinjection of Cas9 mRNA and single guide RNAs (sgRNAs) targeting specific exons of the Acp1 gene into fertilized mouse embryos. The sgRNAs guide the Cas9 nuclease to create double-strand breaks in the DNA, leading to the deletion of the targeted exons and subsequent loss of functional LMPTP protein. Founder mice with the desired mutation are then bred to establish a colony of LMPTP knockout mice[3].
In Vivo Glucose Tolerance Test (GTT)
-
Animal Preparation: Mice are fasted overnight (typically 16 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein.
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Insulin Signaling Assay (Western Blot)
-
Tissue Collection: Tissues of interest (e.g., liver, adipose tissue) are collected from mice after a period of fasting, with or without insulin stimulation.
-
Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of insulin receptor (p-IR), Akt (p-Akt), and other signaling molecules, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
Conclusion and Recommendations
The choice between using this compound and an LMPTP gene knockout model depends heavily on the specific research question.
-
For studying the acute effects of LMPTP inhibition on insulin signaling and glucose metabolism, and for initial target validation, the use of a selective inhibitor like this compound is highly advantageous. Its reversible nature allows for precise temporal control of LMPTP activity. However, researchers must remain vigilant for potential off-target effects, especially at higher concentrations, and consider validating key findings with alternative methods.
-
For investigating the long-term physiological consequences of LMPTP absence, including its role in development and chronic disease progression, the LMPTP gene knockout model is indispensable. This model provides a "clean" genetic background devoid of LMPTP. However, the potential for developmental compensation and the emergence of unexpected phenotypes, such as the observed cardiac hypertrophy, must be carefully considered when interpreting the results.
Ultimately, a combined approach, where findings from pharmacological inhibition are validated in a genetic knockout model and vice versa, will provide the most robust and comprehensive understanding of LMPTP's role in health and disease. This dual-pronged strategy will be crucial for advancing the development of LMPTP-targeted therapies for metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Compensatory role of P-glycoproteins in knockout mice lacking the bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of low-molecular-weight protein tyrosine phosphatase shows limited improvement in glucose tolerance but causes mild cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]
Assessing the Specificity of LMPTP Inhibitor 1 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of LMPTP inhibitor 1 hydrochloride, placing it in the context of other known inhibitors of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). Due to the limited publicly available data on the broad selectivity profile of this compound, this guide focuses on presenting the available information and comparing it with more extensively characterized inhibitors, highlighting the experimental approaches necessary for a thorough specificity assessment.
Executive Summary
This compound is a known selective inhibitor of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), with a reported IC50 of 0.8 μM for the LMPTP-A isoform. While potent, a comprehensive understanding of its specificity across the wider human phosphatome is crucial for its reliable use as a research tool and for any potential therapeutic development. This guide contrasts this compound with other well-documented LMPTP inhibitors, such as Compound 23 and ML400, for which more extensive selectivity data is available. The guide also outlines a detailed experimental protocol for determining inhibitor specificity and provides a visual representation of the LMPTP signaling pathway to contextualize its function.
Quantitative Data Comparison
A direct comparison of the specificity of this compound is hampered by the lack of publicly available data on its activity against a panel of other protein tyrosine phosphatases (PTPs). The table below summarizes the available inhibitory activity data for this compound and two other notable LMPTP inhibitors. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling.
| Inhibitor | Target | IC50 / EC50 / Ki | Selectivity Data | Mechanism of Action |
| This compound | LMPTP-A | IC50: 0.8 μM[1] | Not publicly available | Not specified |
| Compound 23 | LMPTP-A | Ki': 846.0 ± 29.2 nM | Highly selective over a panel of PTPs including PTP1B, SHP1, SHP2, HePTP, PTPH1, PTP-MEG2, CD45, and PTPα.[2] | Uncompetitive[2] |
| ML400 | LMPTP-A | EC50: ~1 μM | Selective against LYP-1 and VHR (IC50 > 80 μM). Described as having "unparalleled selectivity" for LMPTP-A over other PTPs, including PTP1B and the LMPTP-B isoform. | Allosteric |
Signaling Pathway and Experimental Workflow
To understand the context of LMPTP inhibition and the methods used to assess inhibitor specificity, the following diagrams are provided.
Caption: LMPTP's role in the insulin signaling pathway.
Caption: Experimental workflow for assessing inhibitor specificity.
Experimental Protocols
To rigorously assess the specificity of this compound, a comprehensive in vitro phosphatase profiling assay is recommended. The following protocol provides a general framework that can be adapted to specific laboratory conditions and available resources.
Objective: To determine the inhibitory activity (IC50) of this compound against a broad panel of protein tyrosine phosphatases.
Materials:
-
This compound
-
A panel of purified recombinant human protein tyrosine phosphatases (e.g., PTP1B, SHP1, SHP2, CD45, etc.)
-
LMPTP (positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Phosphatase substrate: p-Nitrophenyl Phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
96-well microplates
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the respective purified phosphatase to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the phosphatase substrate (e.g., pNPP).
-
-
Detection:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, e.g., by adding NaOH for the pNPP assay).
-
Measure the absorbance (for pNPP at 405 nm) or fluorescence (for DiFMUP at Ex/Em = 358/450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each phosphatase.
-
Cell-Based Assays:
To confirm the on-target activity in a cellular context, researchers can perform western blot analysis to assess the phosphorylation status of known LMPTP substrates, such as the insulin receptor, in cells treated with this compound. A cellular thermal shift assay (CETSA) can also be employed to verify direct target engagement within the cell.
Conclusion
References
Validating the Uncompetitive Binding Mode of LMPTP Inhibitor 1 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and validation of the uncompetitive binding mode of LMPTP inhibitor 1 hydrochloride, also identified as Compound 23 in seminal research.[1][2] We will explore the experimental data and protocols that confirm its mechanism of action and compare it with other potential inhibitory modalities.
Introduction to Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP)
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key regulator in various cellular signaling pathways.[3] Notably, it acts as a negative regulator of the insulin (B600854) signaling pathway by dephosphorylating the insulin receptor (IR), thereby contributing to insulin resistance.[1][4][5] This role has positioned LMPTP as a promising therapeutic target for conditions such as type 2 diabetes and obesity.[1][4] The development of selective inhibitors for LMPTP is a significant area of research, and understanding their precise mechanism of inhibition is crucial for their therapeutic application.
Enzyme inhibitors are broadly classified based on their interaction with the enzyme and its substrate. The primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing the formation of the product.[6]
This compound has been identified as a selective inhibitor of LMPTP-A with an IC50 of 0.8 μM.[2] Further studies have characterized its binding mode as uncompetitive, a relatively rare but therapeutically significant mechanism.[4][7]
Experimental Validation of the Uncompetitive Binding Mode
The uncompetitive binding mode of an inhibitor is characterized by a proportional decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) as the inhibitor concentration increases. This results in parallel lines on a Lineweaver-Burk plot.
The following protocol is a representative method for determining the mode of inhibition of an LMPTP inhibitor.
-
Reagents and Materials:
-
Recombinant human LMPTP-A enzyme
-
Phosphatase substrate, e.g., 3-O-methylfluorescein phosphate (B84403) (OMFP) or p-nitrophenylphosphate (pNPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound (Compound 23) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer or plate reader
-
-
Assay Procedure:
-
Prepare a series of dilutions of the this compound in the assay buffer.
-
Prepare a range of substrate concentrations bracketing the Km value.
-
In a 96-well plate, add a fixed concentration of the LMPTP-A enzyme to wells containing the different concentrations of the inhibitor.
-
Initiate the enzymatic reaction by adding the various concentrations of the substrate to the wells.
-
Monitor the rate of product formation (e.g., by measuring the change in absorbance at a specific wavelength) over time.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration to generate Michaelis-Menten plots.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the apparent Vmax and Km values at each inhibitor concentration.
-
For uncompetitive inhibition, the resulting plot will show a series of parallel lines.
-
The following table summarizes the expected kinetic data for an uncompetitive inhibitor like this compound.
| Inhibitor Concentration | Apparent Vmax | Apparent Km | Vmax/Km Ratio |
| 0 µM | Vmax | Km | Vmax/Km |
| [I]₁ | Vmax' < Vmax | Km' < Km | Vmax/Km |
| [I]₂ > [I]₁ | Vmax'' < Vmax' | Km'' < Km' | Vmax/Km |
Note: For a true uncompetitive inhibitor, the ratio of Vmax to Km remains constant as the inhibitor concentration changes.
A study on a novel series of uncompetitive LMPTP inhibitors, including Compound 23 (this compound), demonstrated this characteristic kinetic profile.[7]
Mandatory Visualizations
Caption: Uncompetitive inhibitor binding to the ES complex.
Caption: Lineweaver-Burk plot showing parallel lines for uncompetitive inhibition.
Caption: Role of LMPTP in insulin signaling and its inhibition.
Comparison with Other Binding Modes
Understanding the differences between inhibition modes is critical for drug development. The following table compares the expected outcomes of enzyme kinetics studies for each type of inhibitor.
| Inhibition Mode | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
The uncompetitive mechanism of this compound offers a potential advantage. Since it binds to the enzyme-substrate complex, its inhibitory effect becomes more pronounced at higher substrate concentrations. In the context of insulin signaling, this could mean that the inhibitor is more effective when the insulin receptor is phosphorylated (the substrate for LMPTP), potentially leading to a more targeted and efficient restoration of insulin sensitivity.
Conclusion
The characterization of this compound (Compound 23) as a selective, uncompetitive inhibitor is supported by robust enzyme kinetics data.[1][7] The validation of its binding mode through detailed in vitro assays provides a clear understanding of its mechanism of action. This knowledge is fundamental for its use as a chemical probe to study LMPTP function and for the potential development of novel therapeutics for metabolic diseases. The distinct kinetic signature of uncompetitive inhibition, particularly the parallel lines on a Lineweaver-Burk plot, serves as a definitive confirmation of this binding mechanism.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sketchviz.com [sketchviz.com]
- 4. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase [escholarship.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LMPTP Inhibitors: Potency and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published IC50 values for various Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitors. The data presented is intended to assist researchers in selecting appropriate compounds for studying LMPTP function and for potential therapeutic development. While a compound specifically named "LMPTP inhibitor 1 hydrochloride" is not widely cited in the literature, we have identified a selective inhibitor, also known as Compound 23, which is available as a dihydrochloride (B599025) salt and is included in this comparison.
Comparative Potency of LMPTP Inhibitors
The following table summarizes the in vitro potency of several LMPTP inhibitors as reported in the scientific literature. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific isoform of LMPTP used (e.g., LMPTP-A or LMPTP-B), substrate concentration, and assay format.
| Inhibitor Name | Alternative Name | IC50 / Ki Value | Target Isoform | Notes |
| LMPTP inhibitor 1 (dihydrochloride) | Compound 23 | IC50: 0.8 µM[1] | LMPTP-A | A selective, orally bioavailable inhibitor.[1][2] |
| ML400 | - | IC50: 1.68 µM (1680 nM)[3][4] | Not specified | A potent and selective allosteric inhibitor.[5] |
| Compound 18 | - | IC50: 0.46 µM | Not specified | An uncompetitive inhibitor.[6] |
| Compound F9 | AN-465/41163730 | Ki: 21.5 ± 7.3 μM[7] | Not specified | An uncompetitive, non-active site inhibitor.[7] |
Note: The Ki (inhibition constant) for Compound F9 is presented, which is a measure of the inhibitor's binding affinity. While related to the IC50, a direct conversion is dependent on specific experimental conditions.
Experimental Protocol: Determination of LMPTP Inhibitor IC50
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against LMPTP using the common chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP). This protocol is based on standard protein tyrosine phosphatase (PTP) assay methodologies.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of LMPTP by 50%.
Materials:
-
Recombinant human LMPTP enzyme
-
LMPTP inhibitor of interest
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.5, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the LMPTP inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor in the assay buffer. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50, followed by a narrower range for a more precise measurement.
-
Prepare a solution of LMPTP in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the diluted inhibitor solutions. Include control wells with buffer and solvent only (no inhibitor) to determine 100% enzyme activity, and wells with buffer only (no enzyme) for background subtraction.
-
Add the LMPTP enzyme solution to all wells except the background controls.
-
Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Initiation and Termination of Reaction:
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells. The final concentration of pNPP should ideally be at or near its Km for LMPTP to ensure accurate IC50 determination for competitive inhibitors.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction remains within the linear range.
-
Stop the reaction by adding the stop solution to each well. The alkaline stop solution will also induce the development of the yellow color of the product, p-nitrophenol.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model) using appropriate software. The IC50 is the concentration of the inhibitor at which the response is 50%.
-
LMPTP Signaling Pathways
LMPTP is a key negative regulator in multiple signaling pathways, most notably in insulin (B600854) signaling and adipogenesis. Its inhibition is being explored as a therapeutic strategy for type 2 diabetes and obesity.
LMPTP in Insulin Signaling
LMPTP directly dephosphorylates the insulin receptor (IR), thereby attenuating the downstream signaling cascade that leads to glucose uptake and other metabolic effects of insulin. Inhibition of LMPTP is expected to enhance insulin sensitivity.
Caption: LMPTP negatively regulates the insulin signaling pathway.
LMPTP in Adipogenesis
LMPTP also plays a crucial role in adipocyte differentiation. It is understood to act on the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), influencing the expression of key adipogenic transcription factors.
Caption: LMPTP's role in the regulation of adipogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML 400 [shop.labclinics.com]
- 5. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal of LMPTP Inhibitor 1 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, step-by-step guidance for the safe disposal of LMPTP (Low Molecular Weight Protein Tyrosine Phosphatase) inhibitor 1 hydrochloride, a compound of interest in metabolic disease research.
While a specific Safety Data Sheet (SDS) for LMPTP inhibitor 1 hydrochloride is not publicly available, an SDS for the closely related LMPTP inhibitor 1 dihydrochloride (B599025) has been sourced from MedChemExpress. The following procedures are based on the information within this document and general best practices for laboratory chemical waste disposal. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the powder form. |
In case of accidental exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After skin contact: Wash off with soap and plenty of water. Consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Step-by-Step Disposal Protocol
The disposal of this compound, like any laboratory chemical, must be handled as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: Chemical Waste Segregation and Labeling
-
Waste Identification: Classify this compound as a non-halogenated organic chemical waste.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound into the designated waste container. Avoid creating dust.
-
Liquid Waste (Solutions): If the inhibitor is in a solution, transfer the solution into the appropriate liquid hazardous waste container. Be mindful of solvent compatibility. Do not mix with incompatible waste streams.
-
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and laboratory contact information.
-
Any relevant hazard warnings (e.g., "Caution: Research compound, toxicological properties not fully investigated").
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals.
-
Disposal Request: Once the container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for pickup and disposal.
Key Disposal Considerations
| Consideration | Guideline |
| Empty Containers | Triple rinse the empty container with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic. |
| Contaminated Materials | Any materials contaminated with this compound, such as pipette tips, weigh boats, or paper towels, must be collected in a designated solid hazardous waste container. |
| Spills | In the event of a spill, wear appropriate PPE, contain the spill with an absorbent material, and clean the area. Collect all cleanup materials in a sealed container and dispose of them as hazardous waste. |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact.
Essential Safety and Operational Guide for Handling LMPTP Inhibitor 1 Hydrochloride
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for LMPTP Inhibitor 1 Hydrochloride is not publicly available. The following guidance is based on best practices for handling potent, novel research compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel within your organization. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP), a key regulator of insulin (B600854) signaling.[1] While specific toxicity data is unavailable, as a potent and selective bioactive molecule, it should be handled with a high degree of caution. Assume the compound is highly potent and may have unknown toxicological properties. A risk assessment should consider the quantity of substance being handled, the frequency of handling, and the specific procedures being performed.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes recommended PPE for various tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | N/A |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[2]
Operational Plan: Safe Handling Workflow
A designated area, such as a certified chemical fume hood or a glove box, should be used for all manipulations of this compound.
3.1. Preparation:
-
Ensure the designated handling area is clean and uncluttered.
-
Verify that the ventilation system (e.g., fume hood) is functioning correctly.
-
Assemble all necessary equipment, including micro-spatulas, weigh boats, and vials.
-
Prepare a decontamination solution (e.g., a suitable solvent or a solution known to degrade similar compounds).
-
Don the appropriate PPE as outlined in the table above.
3.2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within the designated containment area.
-
Use a dedicated set of equipment for handling the compound.
-
Handle the compound gently to avoid generating dust.
3.3. Solution Preparation:
-
If preparing a solution, add the solvent to the compound slowly to prevent splashing.
-
Cap vials securely and mix using a vortex or sonicator as needed.
3.4. Experimental Procedures:
-
Conduct all experimental manipulations of the compound within the designated handling area.
-
Keep all containers with the compound sealed when not in use.
3.5. Post-Handling Decontamination:
-
Decontaminate all work surfaces with the prepared decontamination solution.
-
Clean all reusable equipment thoroughly.
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Obliterate or remove all labels from the empty container before disposal.[2]
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. High-temperature incineration is often the recommended method for the disposal of potent pharmaceutical compounds.[2]
Visualizations
Caption: Safe handling workflow for this compound.
Caption: LMPTP negatively regulates the insulin signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
